Exatecan intermediate 12
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(4'S)-4'-ethyl-4'-hydroxyspiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-3',10'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFZMAJAVDXFDR-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201106574 | |
| Record name | (4′S)-4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201106574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110351-93-4 | |
| Record name | (4′S)-4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110351-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4′S)-4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201106574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Exatecan Intermediate 12: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive overview of Exatecan intermediate 12, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document is intended for researchers, scientists, and professionals in the field of drug development and antibody-drug conjugates (ADCs), offering detailed insights into its chemical structure, properties, and synthesis.
Chemical Structure and Properties
This compound, systematically named (9S)-1-amino-4-bromo-9-ethyl-5-fluoro-9-hydroxy-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-10,13-dione hydrobromide, possesses a complex heterocyclic core structure. The presence of a bromine atom at the 4-position of the quinoline ring is a distinguishing feature of this intermediate.
Chemical Structure:
A summary of its key chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₁BrFN₃O₄ · HBr |
| Molecular Weight | 596.27 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Role in the Synthesis of Exatecan
This compound serves as a late-stage precursor in the total synthesis of Exatecan. The bromine atom on the quinoline ring provides a strategic handle for further chemical modifications, ultimately leading to the final drug substance. The synthetic pathway involves the strategic introduction of various functional groups to build the pentacyclic core of Exatecan.
The logical workflow for the synthesis of Exatecan via Intermediate 12 is depicted below.
Caption: Synthetic workflow from starting material to Exatecan via Intermediate 12.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and often found within patent literature. However, a general synthetic approach can be inferred from related syntheses of camptothecin analogs. The synthesis is a multi-step process that begins with commercially available starting materials like 2-bromo-5-fluoroaniline.
A generalized experimental workflow for the synthesis and subsequent conversion of this compound is outlined below.
Caption: Generalized experimental workflow for the synthesis of this compound and its conversion to Exatecan.
Note: The specific reagents, reaction conditions, and purification methods would require access to detailed synthetic procedures outlined in patents or primary scientific literature.
Signaling Pathway of Exatecan
Exatecan, the final product derived from intermediate 12, is a potent inhibitor of DNA topoisomerase I. This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.
The signaling pathway of Topoisomerase I inhibition by Exatecan is illustrated below.
Caption: Mechanism of action of Exatecan as a Topoisomerase I inhibitor.
This technical guide serves as a foundational resource for understanding the significance of this compound in the synthesis of a clinically relevant anticancer agent. Further detailed investigation into proprietary synthetic routes is recommended for researchers actively engaged in the development of Exatecan-based therapeutics.
"Exatecan intermediate 12" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent hexacyclic analogue of camptothecin, is a cornerstone in the development of next-generation antibody-drug conjugates (ADCs) due to its significant antitumor activity as a topoisomerase I inhibitor. The synthesis of this complex molecule is a multi-step process, heavily reliant on the efficient production of key chiral intermediates. This technical guide provides a comprehensive overview of "Exatecan intermediate 12," a crucial building block in the synthesis of Exatecan. This document details its chemical properties, synthesis, and its role in the broader context of Exatecan production, supported by experimental protocols and pathway visualizations.
Core Data Presentation
Quantitative data for this compound and the parent compound, Exatecan, are summarized below for easy reference and comparison.
| Parameter | Value | Reference |
| Chemical Name | (S)-4-ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1][2]dioxolane]-3,10-dione | [3][4][5][6] |
| CAS Number | 110351-93-4 | [3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C15H17NO6 | [3][4][5][6][8][9][10] |
| Molecular Weight | 307.30 g/mol | [3][4][5][6][8][9][10] |
| Compound | IC50 (Topoisomerase I Inhibition) | Cell Line | Reference |
| Exatecan | 2.2 μM (0.975 µg/mL) | Not specified | [8][12] |
| Exatecan | Sub-nanomolar range | SK-BR-3 and MDA-MB-468 | [13] |
| ADC | IC50 (In Vitro Cytotoxicity) | Cell Line (HER2 Status) | Reference |
| IgG(8)-EXA | 0.41 ± 0.05 nM | SK-BR-3 (High) | [13] |
| Mb(4)-EXA | 9.36 ± 0.62 nM | SK-BR-3 (High) | [13] |
| Db(4)-EXA | 14.69 ± 6.57 nM | SK-BR-3 (High) | [13] |
| T-DXd | 0.04 ± 0.01 nM | SK-BR-3 (High) | [13] |
Experimental Protocols
The synthesis of Exatecan and its intermediates is a complex process. Below are detailed methodologies for key transformations.
Synthesis of a Key Tricyclic Lactone Intermediate
A critical step in the synthesis of Exatecan is the formation of the chiral tricyclic lactone. While a specific protocol for "this compound" is not publicly detailed, the synthesis of the closely related and often-used intermediate, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, provides a foundational understanding. "this compound" is a protected form of this trione.
Objective: To synthesize the key chiral lactone intermediate.
Starting Material: A suitable precursor, such as compound (Formula 4) as described in some literature.[3]
Procedure:
-
4.3 g (100 mmol) of the starting material is dissolved in 200 ml of dichloromethane.[3]
-
200 ml of 2M sulfuric acid is added to the solution.[3]
-
The mixture is stirred at room temperature for 2 hours.[3]
-
The organic layer is separated, washed with saturated brine, and then dried.
-
Dichloromethane is recovered to dryness.
-
The resulting solid is recrystallized from isopropanol to yield the S-tricyclic lactone.
General Protocol for Cell Viability (Cytotoxicity) Assay
This assay is crucial for determining the efficacy of Exatecan and its derivatives.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]
-
Drug Treatment: The cells are treated with a range of concentrations of the test compound (e.g., Exatecan) for a specified period, typically 72 hours.[4]
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as one that measures ATP levels, which indicates the presence of metabolically active cells.[4]
-
Data Analysis: The signal (e.g., luminescence) is measured using a microplate reader. The results are typically expressed as the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition).[4]
Mandatory Visualizations
Synthetic Workflow for a Key Exatecan Intermediate
Caption: A generalized workflow for the synthesis of Exatecan.
Signaling Pathway of Topoisomerase I Inhibition by Exatecan
Caption: Mechanism of Topoisomerase I inhibition by Exatecan.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 10. 110351-93-4|(S)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione|BLD Pharm [bldpharm.com]
- 11. Camptothecin Impurity 8 - CAS - 110351-93-4 | Axios Research [axios-research.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
The Crucial Role of the Tricyclic Lactone Intermediate in Exatecan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of Exatecan, a potent topoisomerase I inhibitor, with a specific focus on the pivotal role of a key chiral intermediate: (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, herein referred to as Exatecan Intermediate 12. Exatecan's efficacy as an anticancer agent, particularly as a payload in antibody-drug conjugates (ADCs), has driven significant research into its efficient and scalable synthesis. This document details the synthetic strategies, experimental protocols, and quantitative data related to this critical intermediate and its incorporation into the final Exatecan molecule.
Core Synthetic Strategy: A Convergent Approach
The total synthesis of Exatecan is most effectively achieved through a convergent strategy.[1][2] This approach involves the independent synthesis of two complex molecular fragments, which are then coupled together in the final stages. This method offers greater overall efficiency and flexibility compared to a linear synthesis. The two key fragments are:
-
The Aminonaphthalene Core: A substituted aminonaphthalene moiety that forms the "eastern" portion of the Exatecan molecule.
-
The Chiral Tricyclic Lactone (this compound): An enantiomerically pure tricyclic lactone that constitutes the "western" part of the molecule and is crucial for its biological activity.[2]
The stereochemistry at the C4 position of this tricyclic lactone is vital for the potent topoisomerase I inhibitory activity of Exatecan.[2]
Synthesis of this compound: The Chiral Tricyclic Lactone
The asymmetric synthesis of (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a multi-step process that has been optimized for practicality and high enantiomeric purity.[3][4] A representative synthetic approach starts from commercially available citrazinic acid.[3][4]
Experimental Protocol: Asymmetric Synthesis of this compound
A widely documented pathway for the synthesis of the S-tricyclic lactone is summarized below.[3][5]
Step 1: Preparation of a Substituted Pyridine Precursor
The synthesis begins with the conversion of citrazinic acid to a 2-chloro-6-methoxypyridine derivative over several steps.[3][4] This is followed by a regioselective ortho-directed metalation and reaction with a formamide to introduce an aldehyde group, yielding a 2,3,4,6-substituted pyridine.[3][4]
Step 2: Elaboration of the Side Chain
The aldehyde is then transformed into an ester through a palladium-mediated carbonylation reaction.[3][4] A subsequent Wittig reaction and racemic osmylation produce a diol.[3]
Step 3: Enantiomeric Resolution
The racemic diol is resolved using an efficient lipase-catalyzed reaction to yield the desired (S)-enantiomer with high enantiomeric excess (>99% ee).[3] The unwanted enantiomer can often be recycled, improving the overall efficiency of the process.[3]
Step 4: Cyclization and Final Intermediate Formation
A series of high-yielding oxidation and deprotection steps convert the (S)-diol into a pyridone derivative.[3] Finally, annulation of the cyclopentanone ring followed by hydrolysis and cyclization affords the target tricyclic lactone, this compound.[3][5] A simplified, late-stage protocol for the final cyclization is as follows:
-
Procedure: A precursor compound (Formula 4 in some literature) (4.3 g, 100 mmol) is dissolved in dichloromethane (200 ml) and treated with 2M sulfuric acid (200 ml). The mixture is stirred at room temperature for 2 hours.[5]
-
Work-up and Purification: The organic layer is separated, washed with saturated brine, and dried. The solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol to yield the (S)-tricyclic lactone.[5]
Quantitative Data for the Synthesis of Key Intermediates
The following table summarizes reported yields for key intermediates in the synthesis of Exatecan.
| Intermediate | Synthetic Step(s) | Yield (%) | Purity (%) | Analytical Method |
| Exatecan Intermediate 2 (hydrochloride) | 4 steps from 3-fluoro-4-methylaniline | 27.8 | 99.3 - 99.7 | HPLC |
| (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Hydrolysis and cyclization of precursor | 57 | >99 ee | Chiral HPLC |
The Aminonaphthalene Moiety: Building the Aromatic Core
A common route to the functionalized aminonaphthalene core of Exatecan starts with 3-fluoro-4-methylaniline.[2] This involves a sequence of reactions to construct the necessary functional groups for the subsequent coupling with the tricyclic lactone.
Experimental Protocol: Synthesis of Exatecan Intermediate 2 (A Key Aminonaphthalene Precursor)
Step 1: Acylation of 3-Fluoro-4-methylaniline
-
Objective: To protect the amino group.
-
Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine at 15–30°C for 1–2 hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted, washed, dried, and concentrated.
Step 2: Bromination
-
Objective: To introduce a bromine atom for subsequent cross-coupling.
-
Procedure: The acetylated product is brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane and acetic acid at 5–35°C.
Step 3: Palladium-Catalyzed Cross-Coupling and Rearrangement
-
Objective: To introduce the remaining part of the naphthalene core.
-
Procedure: A Suzuki-Miyaura cross-coupling reaction is performed using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF at 60–80°C for 6–8 hours. The resulting compound undergoes an acid-mediated rearrangement (e.g., HCl in methanol) to form Exatecan Intermediate 2 hydrochloride.
Final Assembly: Coupling of the Key Intermediates
The culmination of the convergent synthesis is the condensation of the chiral tricyclic lactone (this compound) with the aminonaphthalene core. This reaction forms the pentacyclic structure of Exatecan.
Experimental Protocol: Condensation Reaction
The condensation is typically carried out under acidic conditions, often in a high-boiling point solvent to facilitate the reaction. A subsequent deprotection step may be necessary to reveal the final Exatecan molecule.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its potent anticancer effects by inhibiting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][6][7][8] Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks.[6][8] Exatecan stabilizes the covalent complex between topoisomerase I and DNA (the TOP1-DNA cleavage complex), preventing the re-ligation of the DNA strand.[1][6] This leads to the accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death).[1][8]
Visualizing the Process: Diagrams and Workflows
Synthesis Pathway of Exatecan
Caption: Convergent synthesis of Exatecan.
Experimental Workflow for this compound
Caption: Experimental workflow for the final cyclization step.
Signaling Pathway of Exatecan
Caption: Signaling pathway of Exatecan-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Physicochemical Profile of Exatecan Intermediate 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical data for "Exatecan intermediate 12," systematically known as (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. Despite a comprehensive search of public databases, patents, and scientific literature, detailed experimental spectroscopic data (NMR, MS) for this specific intermediate are not publicly available. A certificate of analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the assigned structure, however, the raw data and experimental parameters were not provided.
This guide compiles the known properties of the compound and presents a representative experimental protocol for acquiring the necessary spectroscopic data for a compound of this nature.
Physicochemical Properties of this compound
The following table summarizes the key identification and physical properties of (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
| Property | Value |
| Systematic Name | (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione |
| Synonym | This compound |
| CAS Number | 110351-94-5 |
| Molecular Formula | C₁₃H₁₃NO₅ |
| Molecular Weight | 263.25 g/mol |
| Melting Point | 177-185 °C |
Representative Experimental Protocols
The following are detailed, representative methodologies for the acquisition of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a novel organic compound such as this compound. These protocols are based on standard laboratory practices for the structural elucidation of synthetic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the dried sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Apply a Fourier transform to the FID. Phase and baseline correct the spectrum. Report the chemical shifts (δ) in ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to further support the proposed structure.
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-HRMS):
-
Ionization Mode: Positive and/or negative ion mode.
-
Mass Range: m/z 50 - 1000.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare it with the calculated theoretical mass for the chemical formula C₁₃H₁₃NO₅. Analyze the fragmentation pattern to identify characteristic fragment ions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate like this compound.
An In-depth Technical Guide to the Synthesis of Exatecan Intermediate 12: Mechanism of Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Exatecan intermediate 12, a crucial component in the manufacturing of the potent anticancer agent Exatecan. The focus of this document is the pivotal acid-catalyzed intramolecular cyclization reaction that forms the characteristic tricyclic lactone core of the intermediate. This guide includes a plausible reaction mechanism, a summary of quantitative data, a detailed experimental protocol, and a visualization of the reaction pathway.
Introduction to this compound
This compound, chemically known as (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key chiral building block in the total synthesis of Exatecan and other camptothecin analogs.[1][2] The stereochemistry at the C4 position is critical for the biological activity of the final drug molecule. The efficient and stereoselective synthesis of this intermediate is, therefore, a significant focus in the process development of Exatecan-based therapeutics.
Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization
The formation of this compound is achieved through an acid-catalyzed intramolecular cyclization of a pyridone precursor. This reaction is typically carried out in a biphasic system consisting of an organic solvent, such as dichloromethane, and an aqueous acid, like sulfuric acid.
The proposed mechanism involves the following key steps:
-
Protonation of the Carboxylic Acid: The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid group on the precursor side chain by the acid catalyst (H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic.
-
Nucleophilic Attack: The tertiary hydroxyl group on the same side chain then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the former carboxylic acid group.
-
Elimination of Water: The intermediate then collapses, eliminating a molecule of water and forming the stable six-membered lactone ring.
-
Deprotonation: Finally, deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final product, the tricyclic lactone.
The following diagram illustrates this proposed mechanistic pathway.
Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound as reported in the literature.[1]
| Parameter | Value |
| Starting Material | Pyridone Precursor (Compound Formula 4) |
| - Mass | 4.3 g |
| - Moles | 100 mmol |
| Solvent | Dichloromethane |
| - Volume | 200 ml |
| Catalyst | 2M Sulfuric Acid |
| - Volume | 200 ml |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Product | (S)-Tricyclic Lactone (Exatecan Int. 12) |
| - Mass | 1.5 g |
| - Yield | 57% |
| - Melting Point | 172-174°C |
| - Specific Rotation | [α]D¹⁵ +115.6° (c=0.5, chloroform) |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
Materials:
-
Pyridone Precursor ("Compound (Formula 4)")
-
Dichloromethane (CH₂Cl₂)
-
2M Sulfuric Acid (H₂SO₄)
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Isopropanol
Procedure:
-
In a suitable reaction vessel, dissolve 4.3 g (100 mmol) of the pyridone precursor in 200 ml of dichloromethane.
-
To the resulting solution, add 200 ml of 2M sulfuric acid.
-
Stir the biphasic mixture vigorously at room temperature for 2 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the dichloromethane.
-
Recrystallize the crude product from isopropanol to yield 1.5 g of pure (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione as a crystalline solid.[1]
Logical Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Guide on the Physicochemical Properties of Exatecan Synthetic Intermediates
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the solubility and stability of intermediates in the synthesis of Exatecan. It is important to note that specific, publicly available quantitative data for a compound designated solely as "Exatecan intermediate 12" is limited. Chemical suppliers confirm its role as a synthetic precursor and indicate that it is stable at room temperature for transport purposes[1][2].
To illustrate the typical physicochemical properties and analytical procedures for compounds in this synthetic pathway, this guide utilizes data available for a well-documented precursor, Exatecan Intermediate 2 (hydrochloride) . The methodologies and data presentation are intended to serve as a representative model for researchers working with Exatecan and its analogues.
Introduction to Exatecan and its Intermediates
Exatecan is a highly potent, second-generation topoisomerase I inhibitor and a derivative of camptothecin.[3] It is frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4] The synthesis of Exatecan is a complex, multi-step process, often employing a convergent strategy where key fragments are prepared separately before being combined.[3][5]
The physical and chemical properties of synthetic intermediates, such as their solubility and stability, are critical parameters that influence reaction kinetics, purification efficiency, yield, and the overall success of the manufacturing process. Understanding these properties is essential for process optimization and ensuring the quality of the final active pharmaceutical ingredient (API).
Solubility and Stability Data
While specific data for "this compound" is not available, the following tables summarize the known properties of Exatecan Intermediate 2 (hydrochloride) , a critical precursor in the Exatecan synthesis pathway.[6] This data serves as a valuable proxy for understanding the characteristics of related compounds in the same family.
Solubility Data
The solubility of a compound is a crucial factor for its handling, formulation, and reaction conditions. High solubility in appropriate organic solvents is often necessary for synthetic transformations and subsequent purification steps.
Table 1: Quantitative Solubility of Exatecan Intermediate 2 (hydrochloride)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 100 | 399.57 | Experimental |
Data sourced from Benchchem[6]
Stability Data
Stability analysis ensures that an intermediate can be stored and handled without significant degradation, which could otherwise lead to impurity formation and reduced yield. Key factors influencing stability include temperature, light, and atmosphere.
Table 2: Stability and Storage Recommendations for Exatecan Intermediate 2 (hydrochloride)
| Parameter | Condition | Notes |
|---|---|---|
| Storage Temperature | 4°C (Short-term) | Lyophilized powder should be stored at -20°C or -80°C for long-term stability.[6] |
| -20°C (Stock Solution) | Aliquots in DMSO stable for up to 1 month.[6] | |
| -80°C (Stock Solution) | Aliquots in DMSO stable for up to 6 months.[6] | |
| Atmosphere | Store under Nitrogen | Protects against potential oxidative degradation.[6] |
| Light Exposure | Protect from light | Compound is noted to be sensitive to light.[6] |
| Freeze-Thaw Cycles | Avoid repeated cycles | Recommended to prepare and use single-use aliquots of solutions.[6] |
Data sourced from Benchchem[6]
Experimental Protocols
The following are representative protocols for determining the solubility and stability of a synthetic intermediate like those in the Exatecan pathway.
Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This method measures the concentration of a saturated solution at a specific temperature.
-
Preparation: Add an excess amount of the test compound (e.g., Exatecan Intermediate 2) to a known volume of the selected solvent (e.g., DMSO) in a sealed glass vial.
-
Equilibration: Place the vial in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess, undissolved solid.
-
Sampling and Dilution: Carefully extract a precise volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mM) based on the dilution factor.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are used to identify potential degradation pathways and the intrinsic stability of a compound under stress conditions.
-
Sample Preparation: Prepare solutions of the test compound in a suitable solvent at a known concentration.
-
Stress Conditions: Expose individual samples to various stress conditions, including:
-
Acidic: Add HCl to achieve a concentration of 0.1 N.
-
Basic: Add NaOH to achieve a concentration of 0.1 N.
-
Oxidative: Add H₂O₂ to a concentration of 3%.
-
Thermal: Incubate the sample at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the sample to a controlled source of UV/Visible light (e.g., ICH option 1 or 2).
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Evaluation: Calculate the percentage of the remaining parent compound and quantify the formation of major degradation products. This data helps establish recommended storage conditions and identify potential incompatibilities.
Visualizations: Workflows and Mechanisms
Diagrams are essential for visualizing complex processes in drug development. The following have been generated using Graphviz (DOT language) as specified.
Caption: Workflow for Solubility Determination.
Exatecan and its analogues function by inhibiting DNA topoisomerase I, an enzyme critical for relieving torsional strain in DNA during replication.
Caption: Mechanism of Topoisomerase I Inhibition by Exatecan.
References
- 1. 依沙替康中间体 12 | this compound | 中间体 | CAS 110351-93-4 | 美国InvivoChem [invivochem.cn]
- 2. (R)-Exatecan Intermediate 1 | ADC毒素 | CAS 110351-91-2 | 美国InvivoChem [invivochem.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]
An In-depth Technical Guide to Topoisomerase I Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of topoisomerase I (TOP1) inhibitors, a critical class of anti-cancer agents. It delves into their mechanism of action, the landscape of approved and investigational drugs, mechanisms of resistance, and the intricate signaling pathways they influence. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction to Topoisomerase I and its Inhibition in Cancer Therapy
DNA topoisomerase I (TOP1) is a vital nuclear enzyme responsible for resolving DNA topological stress during replication, transcription, and recombination. It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break.[1] Cancer cells, with their high proliferative rate, are particularly dependent on TOP1 activity to manage the extensive DNA metabolic processes required for rapid cell division.[1]
The therapeutic strategy behind TOP1 inhibitors is not to block the enzyme's catalytic activity directly but to trap the transient TOP1-DNA covalent complex, often referred to as the "cleavable complex".[2] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[3] When a replication fork collides with this trapped complex, the single-strand break is converted into a cytotoxic double-strand break (DSB), which can trigger cell cycle arrest and ultimately lead to apoptosis.[2]
Classes of Topoisomerase I Inhibitors
TOP1 inhibitors are broadly categorized into two main classes: camptothecin derivatives and non-camptothecin inhibitors.
Camptothecin and its Derivatives
Camptothecin, a natural alkaloid isolated from the tree Camptotheca acuminata, was the first TOP1 inhibitor discovered.[4] While showing potent anti-tumor activity, its clinical development was hampered by poor water solubility and severe side effects.[4] This led to the development of semi-synthetic analogs with improved pharmacological properties.
Table 1: Clinically Approved Camptothecin Derivatives
| Drug Name (Brand Name) | Chemical Class | FDA Approved Indications | Common Dose-Limiting Toxicities |
| Irinotecan (Camptosar®) | Camptothecin analog | Metastatic colorectal cancer[5] | Diarrhea, Neutropenia |
| Topotecan (Hycamtin®) | Camptothecin analog | Ovarian cancer, small cell lung cancer, cervical cancer[5] | Myelosuppression (neutropenia, thrombocytopenia)[6] |
| Liposomal Irinotecan (Onivyde®) | Liposomal formulation of irinotecan | Metastatic pancreatic cancer (in combination with 5-FU/leucovorin)[1] | Diarrhea, Neutropenia |
Non-Camptothecin Inhibitors
To overcome the limitations of camptothecins, such as chemical instability and susceptibility to drug efflux pumps, several classes of non-camptothecin TOP1 inhibitors have been developed.[7] These compounds often possess distinct chemical scaffolds and may exhibit different DNA cleavage site preferences.
Table 2: Investigational Non-Camptothecin TOP1 Inhibitors in Clinical Trials
| Drug Name/Class | Mechanism of Action | Key Advantages Over Camptothecins | Development Stage |
| Indenoisoquinolines (e.g., LMP400, LMP776, LMP744) | TOP1 poison, traps the cleavable complex[7] | Chemical stability, not substrates for major drug efflux pumps, more persistent DNA damage[8] | Phase I/II[8] |
| Indolocarbazoles (e.g., Edotecarin) | TOP1 poison | Overcomes some forms of camptothecin resistance | Phase III (terminated)[9] |
| Phenanthridines | TOP1 poison | Preclinical/Early Clinical |
Mechanism of Action and Cellular Response
The primary mechanism of action of TOP1 inhibitors involves the stabilization of the TOP1-DNA cleavage complex. This leads to a cascade of cellular events, ultimately culminating in cell death.
Upon the formation of DSBs, cells activate complex DNA damage response (DDR) pathways. Key players in this response include the ATR/Chk1 and ATM/Chk2 pathways, which orchestrate cell cycle arrest to allow time for DNA repair.
Mechanisms of Resistance to Topoisomerase I Inhibitors
The development of resistance is a significant challenge in cancer therapy. Resistance to TOP1 inhibitors can arise through several mechanisms.
Table 3: Mechanisms of Resistance to TOP1 Inhibitors
| Mechanism | Description | Examples |
| Target Alterations | Mutations in the TOP1 gene can reduce the binding affinity of the inhibitor to the TOP1-DNA complex or decrease the stability of the cleavable complex. | Mutations in the linker domain (e.g., A653P) or near the active site (e.g., F361S, N722S) have been identified in resistant cell lines.[10][11] |
| Reduced Drug Accumulation | Overexpression of ATP-binding cassette (ABC) transporters can actively efflux TOP1 inhibitors from the cancer cells, reducing their intracellular concentration. | ABCG2 (Breast Cancer Resistance Protein) and ABCB1 (P-glycoprotein) are known to transport camptothecin derivatives.[12] |
| Altered Cellular Response | Changes in DNA damage repair pathways or apoptotic signaling can allow cells to tolerate the DNA damage induced by TOP1 inhibitors. | Upregulation of DNA repair proteins or defects in apoptotic pathways. |
| Decreased TOP1 Expression | Lower levels of the TOP1 enzyme result in fewer targets for the inhibitor, leading to reduced formation of cytotoxic cleavable complexes. |
Combination Therapies
To enhance the efficacy of TOP1 inhibitors and overcome resistance, various combination strategies are being explored. A particularly promising approach involves combining TOP1 inhibitors with inhibitors of DNA damage repair pathways, such as PARP inhibitors.
Poly(ADP-ribose) polymerase (PARP) plays a crucial role in the repair of single-strand breaks. By inhibiting PARP, single-strand breaks induced by TOP1 inhibitors are more likely to be converted to double-strand breaks, leading to synthetic lethality, especially in tumors with deficiencies in homologous recombination (e.g., BRCA mutations).
Experimental Protocols
This section provides an overview of key in vitro assays used to characterize the activity of TOP1 inhibitors.
DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of TOP1, which is to relax supercoiled DNA.
Materials:
-
Purified human TOP1 enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x TOP1 Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Test compound and vehicle control (e.g., DMSO)
-
DNA loading dye
-
Agarose gel (0.8-1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL 10x TOP1 Assay Buffer
-
1 µL supercoiled plasmid DNA (e.g., 200 ng/µL)
-
1 µL test compound at various concentrations (or vehicle)
-
x µL sterile deionized water to bring the volume to 19 µL.
-
-
Initiate the reaction by adding 1 µL of purified TOP1 enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of DNA loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Interpretation: An active inhibitor will prevent the relaxation of the supercoiled plasmid, resulting in a higher proportion of the supercoiled form compared to the control.
In Vitro Cleavage Complex Assay
This assay determines the ability of a compound to trap the TOP1-DNA cleavable complex.
Materials:
-
Purified human TOP1 enzyme
-
A short, single-end-labeled DNA oligonucleotide substrate (e.g., 3'-[³²P]-labeled)
-
10x TOP1 Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA)
-
Test compound and vehicle control
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL 10x TOP1 Cleavage Buffer
-
1 µL end-labeled DNA substrate
-
1 µL test compound at various concentrations (or vehicle)
-
x µL sterile deionized water to bring the volume to 19 µL.
-
-
Add 1 µL of purified TOP1 enzyme and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding an equal volume of formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the cleavage products by phosphorimaging or autoradiography.
Interpretation: An active inhibitor will stabilize the cleavable complex, leading to an increase in the amount of cleaved DNA fragments compared to the control.
Conclusion
Topoisomerase I inhibitors remain a cornerstone of cancer chemotherapy. Understanding their mechanism of action, the landscape of available and emerging drugs, and the mechanisms by which cancer cells develop resistance is crucial for the rational design of new therapeutic strategies. The continued exploration of non-camptothecin inhibitors and the development of innovative combination therapies, such as those involving PARP inhibitors, hold great promise for improving patient outcomes. The experimental protocols outlined in this guide provide a foundation for the preclinical evaluation of novel TOP1-targeting agents.
References
- 1. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
- 2. pnas.org [pnas.org]
- 3. Non-camptothecin DNA topoisomerase I inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for Exatecan Intermediate 12: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Exatecan intermediate 12, a crucial component in the production of the potent topoisomerase I inhibitor, Exatecan. Exatecan is a second-generation camptothecin analog with significant applications in targeted cancer therapies, particularly as a payload in antibody-drug conjugates (ADCs). The following protocol outlines a well-documented synthetic route to (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, also known as this compound. This guide includes a step-by-step experimental procedure, a summary of key reaction parameters, and visualizations of the synthetic workflow and the mechanism of action of Exatecan.
Introduction
Exatecan (DX-8951) is a potent, water-soluble derivative of camptothecin, a natural alkaloid.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[2][3] By stabilizing the topoisomerase I-DNA cleavable complex, Exatecan induces single-strand DNA breaks, which are converted to double-strand breaks during DNA replication, ultimately leading to apoptotic cell death.[3] Due to its high potency and improved stability of its active lactone ring, Exatecan is a valuable cytotoxic agent in the development of ADCs.[2]
The synthesis of Exatecan is a multi-step process, often employing a convergent strategy that involves the preparation of key intermediates.[1][2] One such pivotal intermediate is (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (this compound), a chiral tricyclic lactone.[1] The precise stereochemistry of this intermediate is essential for the biological activity of the final drug.[1] This document details a common and effective method for its synthesis.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione from a precursor compound.[1][4]
Materials:
-
Precursor Compound (Formula 4)
-
Dichloromethane (CH₂Cl₂)
-
2M Sulfuric Acid (H₂SO₄)
-
Saturated Brine Solution
-
Isopropanol
-
Standard laboratory glassware and equipment (stir plate, round-bottom flask, separatory funnel, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 4.3 g (100 mmol) of the precursor compound (Formula 4) in 200 ml of dichloromethane.
-
Acid Treatment: Add 200 ml of 2M sulfuric acid to the solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Collect the organic (dichloromethane) layer.
-
Washing: Wash the organic layer with a saturated brine solution to remove any residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification - Recrystallization: Recrystallize the crude product from isopropanol to yield the pure S-tricyclic lactone (this compound).
-
Characterization: The final product can be characterized by its melting point and specific rotation. The expected melting point is 172-174°C and the specific rotation [α]D15 is +115.6° (c=0.5, chloroform).[4]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Compound (Formula 4) | [1][4] |
| Moles of Starting Material | 100 mmol | [1][4] |
| Mass of Starting Material | 4.3 g | [1][4] |
| Solvent | Dichloromethane | [1][4] |
| Reagent | 2M Sulfuric Acid | [1][4] |
| Reaction Time | 2 hours | [1][4] |
| Reaction Temperature | Room Temperature | [1][4] |
| Yield | 1.5 g (57%) | [4] |
| Melting Point | 172-174 °C | [4] |
| Specific Rotation [α]D15 | +115.6° (c=0.5, chloroform) | [4] |
Visualizations
Synthetic Workflow:
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathway: Mechanism of Topoisomerase I Inhibition by Exatecan
Exatecan exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase I (Top1), which is essential for DNA replication and transcription.
Caption: Mechanism of Topoisomerase I inhibition by Exatecan.
Conclusion
The synthesis of this compound is a critical step in the overall production of the anticancer agent Exatecan. The protocol detailed in this document provides a reproducible method for obtaining this key chiral intermediate. Understanding the synthetic pathway and the mechanism of action of the final compound is essential for researchers and professionals in the field of drug development and cancer therapy.
References
Application Notes and Protocols: Synthesis of Exatecan from Precursor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural topoisomerase I inhibitor. It is a critical component in the development of antibody-drug conjugates (ADCs) due to its significant antitumor activity. This document provides a detailed experimental procedure for the synthesis of Exatecan from a key late-stage precursor, commonly referred to as "intermediate 12" or a structurally analogous aminonaphthalene core. The synthesis involves a convergent approach, wherein two advanced intermediates are coupled to form the hexacyclic core of Exatecan, followed by a final deprotection step.
Synthesis Overview
The final key steps in the synthesis of Exatecan involve the condensation of an aminonaphthalene intermediate (henceforth referred to as the "Exatecan Amino-core") with a chiral tricyclic ketone intermediate (referred to as the "Exatecan Tricyclic Ketone"). This reaction is typically a Friedländer annulation, which forms the quinoline ring system of the final product. A subsequent deprotection step is then carried out to yield Exatecan.
Experimental Protocol
This protocol details the conversion of the Exatecan Amino-core to Exatecan Mesylate.
Step 1: Condensation of Exatecan Amino-core with Exatecan Tricyclic Ketone
-
Reaction: A pyridinium p-toluenesulfonate (PPTS) mediated Friedländer-type condensation reaction.
-
Materials:
-
Exatecan Amino-core (Intermediate 12)
-
Exatecan Tricyclic Ketone
-
o-Cresol
-
Toluene
-
Pyridinium p-toluenesulfonate (PPTS)
-
-
Procedure:
-
To a solution of the Exatecan Amino-core in a mixture of toluene and o-cresol, add the Exatecan Tricyclic Ketone.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the reaction mixture.
-
Heat the mixture to reflux and maintain for a sufficient time for the reaction to complete, typically monitored by an appropriate chromatographic technique (e.g., TLC or HPLC). The reaction time is generally 16 hours or longer[1].
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting product, a protected Exatecan intermediate, can be isolated and purified using standard laboratory techniques such as crystallization or chromatography.
-
Step 2: Deprotection to Yield Exatecan Mesylate
-
Reaction: Acid-mediated hydrolysis of the protecting group.
-
Materials:
-
Protected Exatecan intermediate from Step 1
-
Methanesulfonic acid (MsOH)
-
2-Methoxyethanol
-
Water
-
Ethyl cyclohexane
-
-
Procedure:
-
Suspend the protected Exatecan intermediate in a mixture of 2-methoxyethanol, water, and ethyl cyclohexane[1].
-
Add methanesulfonic acid to the suspension.
-
Heat the mixture to reflux until the deprotection is complete, as monitored by HPLC.
-
Cool the reaction mixture, which may result in the precipitation of the product.
-
Isolate the solid product by filtration.
-
The crude Exatecan mesylate can be further purified by recrystallization to yield the final product as a mixture of diastereomers. The desired isomer can be separated by techniques such as fractional crystallization or preparative HPLC.
-
Data Presentation
The following table summarizes typical quantitative data for the key steps in the synthesis of Exatecan from its late-stage intermediates.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield |
| 1. Condensation | Exatecan Amino-core, Exatecan Tricyclic Ketone | PPTS | Toluene, o-Cresol | Reflux | >16 h | ~70-80% |
| 2. Deprotection | Protected Exatecan intermediate | Methanesulfonic acid | 2-Methoxyethanol, Water, Ethyl cyclohexane | Reflux | 2-4 h | ~85-95% |
Note: Yields are approximate and can vary based on the specific reaction scale and purification methods.
Mandatory Visualizations
Experimental Workflow for Exatecan Synthesis
Caption: A simplified workflow for the final steps in the synthesis of Exatecan.
Signaling Pathway of Exatecan's Mechanism of Action
Caption: The signaling pathway of Topoisomerase I inhibition by Exatecan.
References
Synthesis of Exatecan Intermediate 12: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the synthesis of Exatecan intermediate 12, a crucial building block in the total synthesis of Exatecan, a potent topoisomerase I inhibitor. Exatecan is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Exatecan, a hexacyclic analog of camptothecin, has demonstrated significant antitumor activity. Its synthesis is a complex process involving multiple steps, with the formation of key intermediates being critical for the overall efficiency and success of the synthesis. This compound, chemically known as (1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,12,15-tetrahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(1H,9H)-dione, represents a significant milestone in the synthetic pathway. This protocol outlines the reaction conditions and reagents required for its preparation.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol describes a representative procedure for the reduction of Exatecan to yield this compound.
Materials and Reagents:
-
Exatecan
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Exatecan (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) at 0 °C under a nitrogen atmosphere.
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄) (excess, e.g., 5-10 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of distilled water at 0 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
-
Data Presentation
| Parameter | Condition |
| Reactant | Exatecan |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol/Dichloromethane (MeOH/DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Monitored by TLC |
| Work-up | Aqueous work-up and extraction |
| Purification | Silica Gel Column Chromatography |
Logical Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.
This protocol provides a general guideline for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific experimental setup and available resources. Further characterization of the final product using techniques such as NMR, Mass Spectrometry, and HPLC is recommended to confirm its identity and purity.
Application Notes and Protocols for the Scalable Synthesis of a Key Exatecan Intermediate for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (DX-8951f) is a potent, water-soluble, and hexacyclic analogue of camptothecin, a well-established topoisomerase I inhibitor.[1] It serves as a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The intricate molecular architecture of Exatecan necessitates a multi-step synthetic approach. For preclinical and clinical development, a scalable and efficient synthesis of its key intermediates is paramount.
This document provides detailed protocols for the scalable synthesis of a crucial aminonaphthalene core intermediate of Exatecan, herein referred to as "EXA-aniline". The synthesis of Exatecan is often approached through a convergent strategy, where two advanced intermediates are prepared separately and then coupled.[1][2] The aminonaphthalene core represents one of these key fragments. The following protocols are a composite of methodologies described in scientific literature and patent documents to provide a comprehensive guide for research and development.
Synthesis Pathway Overview
The synthesis of the "EXA-aniline" core can be achieved through a multi-step linear sequence starting from readily available aromatic compounds. One common strategy begins with 2-fluorotoluene, which undergoes a series of transformations including Friedel-Crafts acylation, reduction, nitration, cyclization, and further functional group manipulations to construct the functionalized tetralone system.[1] An alternative, and also widely documented approach, commences with 3-fluoro-4-methylaniline.[2][3] The following sections detail a representative scalable synthesis.
Quantitative Data Summary
The following table summarizes key reaction parameters for the synthesis of the "EXA-aniline" intermediate. Please note that yields and reaction conditions may vary based on scale and specific laboratory conditions.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
| 1 | Friedel-Crafts Acylation | 2-fluorotoluene, Succinic anhydride, AlCl₃ | Dichloromethane | 0 to RT | 12 - 16 | High |
| 2 | Ketone Reduction | 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid, Pd/C, H₂ | Ethanol | RT | 4 - 6 | High |
| 3 | Nitration | 4-(4-fluoro-3-methylphenyl)butyric acid, KNO₃, H₂SO₄ | - | - | - | - |
| 4 | Intramolecular Cyclization | 4-(4-fluoro-5-methyl-2-nitrophenyl)butyric acid, Polyphosphoric acid | - | Hot | - | - |
| 5 | Reduction and Protection | Tetralone intermediate, PtO₂, Ac₂O, Et₃N | - | - | - | - |
| 6 | Benzylic Oxidation | Acetamide intermediate, KMnO₄ | Acetone | - | - | - |
| 7 | Oximation | Tetralone intermediate, Butyl nitrite, t-BuOK | - | - | - | - |
| 8 | Reductive Acetylation | Keto oxime intermediate, Zn, Ac₂O | - | - | - | - |
| 9 | Hydrolysis | Diacetamide intermediate, Acidic conditions | - | - | - | - |
Note: Detailed quantitative data for each step of a complete scalable synthesis is often proprietary. The information provided is based on available public data and may require optimization.
Experimental Protocols
The following is a detailed methodology for the synthesis of the "EXA-aniline" intermediate.
Step 1: Synthesis of 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid
-
Reaction: Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride.[1]
-
Procedure:
-
To a stirred solution of 2-fluorotoluene in dichloromethane, add aluminum chloride (AlCl₃) at 0 °C.
-
Add succinic anhydride portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid.
-
Step 2: Synthesis of 4-(4-fluoro-3-methylphenyl)butyric acid
-
Reaction: Reduction of the ketone in 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid.[1]
-
Procedure:
-
Dissolve 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid in ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen gas (e.g., 50 psi) for 4-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(4-fluoro-3-methylphenyl)butyric acid.
-
Subsequent Steps to "EXA-aniline"
The synthesis continues through a series of established transformations to build the final aminonaphthalene core.[1] These steps involve:
-
Nitration: Aromatic nitration to introduce a nitro group.
-
Esterification and Cyclization: Formation of the tetralone ring system through intramolecular Friedel-Crafts acylation.
-
Reduction of Nitro Group and Double Bond: Simultaneous reduction to form the amino tetralin.
-
Protection of the Amine: Acetylation of the newly formed aniline.
-
Oxidation and Functionalization: Introduction of the second nitrogen functionality, typically via oximation and subsequent reduction.
-
Deprotection: Final removal of protecting groups to yield the "EXA-aniline" intermediate.
A recently disclosed scalable route in a patent application provides a convergent approach to the final condensation step to form Exatecan.[4] This involves the reaction of an "EXA-aniline" intermediate with an "EXA-trione" intermediate. The "EXA-aniline" is prepared and can be isolated as a stable solid. The condensation is carried out in toluene with an acid catalyst at elevated temperatures.[4]
Visualizations
Synthesis Workflow for the Aminonaphthalene Core of Exatecan
Caption: A generalized workflow for the synthesis of the "EXA-aniline" core.
Convergent Synthesis of Exatecan
Caption: Convergent synthesis strategy for Exatecan.
Conclusion
The scalable synthesis of key intermediates is a critical aspect of the development of Exatecan for preclinical and clinical studies. The protocols and workflows outlined in this document provide a comprehensive overview for the preparation of the "EXA-aniline" core, a crucial building block in a convergent synthesis strategy. While specific reaction conditions and yields will require optimization for large-scale production, the described pathways offer a robust foundation for researchers and drug development professionals working on this important class of anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
Application of Exatecan Intermediate 12 in Solid Tumor Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan intermediate 12 is a crucial building block in the synthesis of Exatecan (DX-8951), a potent, third-generation topoisomerase I (TOP1) inhibitor.[1][2][3][4] Exatecan itself is a hexacyclic analog of camptothecin with enhanced water solubility and greater potency than SN-38 (the active metabolite of irinotecan).[5][6] While this compound is not directly used in biological research, its application is pivotal for the development of Exatecan-based anticancer agents, particularly antibody-drug conjugates (ADCs) and other targeted delivery systems for solid tumors.[1][2][7][8] This document provides detailed application notes and protocols for the use of Exatecan and its derivatives in solid tumor research, stemming from the synthesis that utilizes this compound.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for relieving DNA torsional strain during replication and transcription.[9][10] The mechanism involves the stabilization of the TOP1-DNA cleavage complex, which prevents the re-ligation of the single-strand breaks.[9][10] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[9]
Caption: Mechanism of Topoisomerase I inhibition by Exatecan.
Application in Solid Tumor Research
Exatecan's high potency has made it a payload of choice in the development of targeted therapies like ADCs and peptide-drug conjugates.[5][11] These strategies aim to enhance the therapeutic window by delivering the cytotoxic agent specifically to tumor cells, thereby reducing systemic toxicity.[11][12]
Antibody-Drug Conjugates (ADCs)
Exatecan and its derivatives (such as DXd) are linked to monoclonal antibodies that target tumor-associated antigens (e.g., HER2, TROP2).[11][13] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the linker is cleaved, releasing the Exatecan payload to exert its cytotoxic effect.[7][13]
pH-Sensitive Peptide-Drug Conjugates
An alternative approach involves conjugating Exatecan to pH-low insertion peptides (pHLIPs), which target the acidic tumor microenvironment.[11][12] One such example is CBX-12, which selectively releases Exatecan in the low pH conditions characteristic of solid tumors, offering an antigen-independent targeting strategy.[11][12][14]
Caption: General workflow for Exatecan conjugate application.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Exatecan and its conjugates in various solid tumor models.
Table 1: In Vitro Cytotoxicity of Exatecan and its Conjugates
| Compound/Drug | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| Exatecan | SK-BR-3 | Breast Cancer | Subnanomolar | [7] |
| Exatecan | PC-6 | Lung Cancer | 0.186 ng/mL | [15] |
| Exatecan | PC-6/SN2-5 | Lung Cancer | 0.395 ng/mL | [15] |
| Exatecan | Breast Cancer Cell Lines (Mean) | Breast Cancer | 2.02 ng/mL | [15] |
| Exatecan | Colon Cancer Cell Lines (Mean) | Colon Cancer | 2.92 ng/mL | [15] |
| Exatecan | Stomach Cancer Cell Lines (Mean) | Stomach Cancer | 1.53 ng/mL | [15] |
| Exatecan | Lung Cancer Cell Lines (Mean) | Lung Cancer | 0.877 ng/mL | [15] |
| Exatecan-based ADC (13) | SK-BR-3 (HER2+) | Breast Cancer | ~0.1 nM | [7] |
| Exatecan-based ADC (13) | MDA-MB-231 (HER2-) | Breast Cancer | > 30 nM | [7] |
| Exatecan | DNA Topoisomerase I | (Enzymatic) | 2.2 µM (0.975 µg/mL) | [2][3][15] |
Table 2: In Vivo Antitumor Activity of Exatecan and its Conjugates
| Compound/Drug | Tumor Model | Dose & Schedule | Outcome | Reference |
| Exatecan | MIA-PaCa-2 Xenograft | 15, 25 mg/kg, i.v. | High inhibition of primary tumor growth | [15] |
| Exatecan | BxPC-3 Xenograft | 15, 25 mg/kg, i.v. | High inhibition of primary tumor growth | [15] |
| Exatecan | BxPC-3 Late-stage Model | 15, 25 mg/kg, i.v. | Significant suppression of lymphatic metastasis; complete elimination of lung metastasis | [15] |
| CBX-12 | Human Colorectal Tumor Xenograft | 10 mg/kg | Almost complete suppression of tumor growth | [12] |
| PEG-Exatecan | MX-1 (BRCA1-deficient) Xenograft | 10 µmol/kg, single dose | Complete suppression of tumor growth for >40 days | [16] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol is a representative method for assessing the cytotoxic activity of an Exatecan-based compound against solid tumor cell lines.
1. Cell Seeding:
-
Culture selected cancer cells (e.g., SK-BR-3 for breast cancer) in the appropriate medium until they reach logarithmic growth phase.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
2. Compound Treatment:
-
Prepare a stock solution of the Exatecan conjugate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 1 µM).
-
Remove the medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubate the plates for 72-120 hours at 37°C and 5% CO2.[10]
3. Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
For CellTiter-Glo®, add the reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
4. Data Analysis:
-
Convert the raw luminescence data to percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of an Exatecan conjugate in a mouse xenograft model.
1. Animal and Cell Line Preparation:
-
Obtain immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old). Allow them to acclimatize for at least one week.
-
Culture a human solid tumor cell line (e.g., BxPC-3 for pancreatic cancer) as described in Protocol 1.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 5-10 x 10^6 cells per 100 µL.
2. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
3. Treatment:
-
Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the Exatecan conjugate intravenously (i.v.) or via another appropriate route at the desired dose and schedule (e.g., 10 mg/kg, once a week).[12]
-
The control group should receive the vehicle solution on the same schedule.
4. Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study endpoint may be reached when tumors in the control group reach a specified size (e.g., 2000 mm³), after a set number of treatment cycles, or if signs of excessive toxicity are observed.
5. Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group.
-
Statistically analyze the differences in tumor volume between the groups (e.g., using a t-test or ANOVA).
-
The body weight data serves as a general indicator of the treatment's toxicity.
Conclusion
This compound is a foundational component for the synthesis of Exatecan, a highly potent topoisomerase I inhibitor with significant applications in solid tumor research. The development of advanced drug delivery systems, such as ADCs and pH-sensitive conjugates, has revitalized interest in Exatecan by improving its tumor-targeting capabilities and therapeutic index. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals working with this important class of anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exatecan — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. tandfonline.com [tandfonline.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel ADC Linkers with Exatecan Intermediate 12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Exatecan intermediate 12 in the development of innovative antibody-drug conjugate (ADC) linkers. Exatecan, a potent topoisomerase I inhibitor, is a clinically relevant payload for ADCs. The strategic design of the linker molecule is critical for the overall efficacy and safety of the resulting ADC. This document outlines the core principles, detailed experimental protocols, and quantitative data to facilitate the synthesis and evaluation of Exatecan-based ADCs.
Introduction to Exatecan and Novel Linker Strategies
Exatecan is a semi-synthetic derivative of camptothecin with high cytotoxic activity. Its mechanism of action involves the stabilization of the topoisomerase I-DNA complex, which leads to DNA strand breaks and ultimately apoptosis in cancer cells.[1] While highly potent, the hydrophobicity of Exatecan presents challenges in ADC development, potentially leading to aggregation and unfavorable pharmacokinetic profiles. To address this, novel linker technologies are being developed to enhance solubility, stability, and ensure targeted drug release. These strategies include the incorporation of hydrophilic moieties such as polyethylene glycol (PEG) and polysarcosine (PSAR) chains.[2][3]
This compound (CAS No. 110351-93-4) is a key building block for the synthesis of these advanced ADC linkers.
Data Presentation: Quantitative Analysis of Exatecan-based ADCs
The following tables summarize key quantitative data from studies on Exatecan-based ADCs, highlighting the impact of different linker technologies on their performance.
Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-based ADCs
| Compound | Cell Line | HER2 Status | IC50 (nM) | Citation |
| Free Exatecan | SK-BR-3 | Positive | Subnanomolar | [4] |
| Free Exatecan | MDA-MB-468 | Negative | Subnanomolar | [4] |
| IgG(8)-EXA (Novel Linker) | SK-BR-3 | Positive | 0.41 ± 0.05 | [4] |
| IgG(8)-EXA (Novel Linker) | MDA-MB-468 | Negative | > 30 | [4] |
| Mb(4)-EXA (Novel Linker) | SK-BR-3 | Positive | 1.34 ± 0.17 | [4] |
| Db(4)-EXA (Novel Linker) | SK-BR-3 | Positive | 14.69 ± 6.57 | [4] |
| Trastuzumab-Deruxtecan (T-DXd) | SK-BR-3 | Positive | ~0.04 | [5] |
| Exatecan-amide-cyclopropanol | SK-BR-3 | Positive | 0.12 | [6] |
| Exatecan-amide-cyclopropanol | U87 | N/A | 0.23 | [6] |
| Tra-Exa-PSAR10 | NCI-N87 | Positive | 0.17 (approx.) | [3] |
Table 2: In Vivo Efficacy of Exatecan-based ADCs
| ADC | Xenograft Model | Dose | Outcome | Citation |
| Tra-Exa-PSAR10 | NCI-N87 Gastric Cancer | 1 mg/kg (single dose) | Strong anti-tumor activity, outperforming DS-8201a | [3][7] |
| Tra-Exa-PSAR10 | BT-474 Breast Cancer | 10 mg/kg (single dose) | Significant tumor regression | [7] |
| IgG(8)-EXA (Novel Linker) | NCI-N87 Gastric Cancer | N/A | Potent antitumor activity | |
| Mb(4)-EXA (Novel Linker) | NCI-N87 Gastric Cancer | N/A | Potent antitumor activity |
Table 3: Pharmacokinetic Properties of Exatecan-based ADCs
| ADC | Parameter | Result | Citation |
| Tra-Exa-PSAR10 | Pharmacokinetic Profile | Similar to unconjugated antibody | [3][7] |
| IgG(8)-EXA (Novel Linker) | Pharmacokinetic Profile | Favorable, despite high DAR | [5] |
| Exo-Linker ADC | DAR Retention (in rats) | Superior to T-DXd over 7 days | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Hydrophilic Exatecan Drug-Linker
This protocol describes a convergent synthetic route for a novel Exatecan-based drug-linker incorporating a hydrophilic PEGylated subunit for hydrophobicity control. This is adapted from a published study and illustrates the general principles of constructing such linkers, where this compound could be utilized as a starting material for the payload component.[5][4]
Materials:
-
Exatecan mesylate (or a suitable derivative like this compound)
-
Peptide sequence (e.g., Valine-Alanine) with protecting groups
-
p-Aminobenzyl alcohol (PABC) spacer
-
Hydrophilic moiety (e.g., Fmoc-L-Lysine(PEG12)-OH)
-
Maleimide caproic acid
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Deprotection reagents (e.g., TFA, piperidine)
-
Solvents (e.g., DMF, DCM, DMSO)
Procedure:
-
Synthesis of the Payload-Peptide Conjugate: a. Couple the C-terminus of the protected dipeptide (e.g., Fmoc-Val-Ala-OH) to the p-aminobenzyl alcohol (PABC) spacer. b. Deprotect the N-terminus of the dipeptide. c. Activate the PABC alcohol group (e.g., with p-nitrophenyl chloroformate). d. React the activated PABC-dipeptide with the amino group of Exatecan or its derivative.
-
Synthesis of the Hydrophilic Maleimide Moiety: a. Couple the hydrophilic moiety (e.g., Fmoc-L-Lysine(PEG12)-OH) to maleimide caproic acid. b. Deprotect the N-terminus of the lysine.
-
Final Assembly of the Drug-Linker: a. Couple the deprotected hydrophilic maleimide moiety to the N-terminus of the payload-peptide conjugate. b. Purify the final drug-linker construct by chromatography (e.g., HPLC).
Protocol 2: Antibody-Drug Conjugation via Thiol-Maleimide Chemistry
This protocol details the site-specific conjugation of the synthesized Exatecan-linker to a monoclonal antibody (mAb) with engineered cysteine residues.[9]
Materials:
-
Cysteine-engineered mAb
-
Exatecan-linker-maleimide
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction and purification buffers (e.g., PBS)
Procedure:
-
Antibody Reduction: a. Prepare the mAb in a suitable reaction buffer at a concentration of 5-10 mg/mL. b. Add a 5-10 molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds or engineered cysteines.
-
Conjugation Reaction: a. Dissolve the Exatecan-linker-maleimide in an organic co-solvent like DMSO. b. Add the dissolved linker-payload to the reduced antibody solution at a desired molar ratio to control the drug-to-antibody ratio (DAR). c. Incubate at room temperature for 1-2 hours, protected from light.
-
Quenching and Purification: a. Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. b. Incubate for 20-30 minutes at room temperature. c. Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other reagents.
Protocol 3: Characterization of the Exatecan-ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different DARs based on their hydrophobicity.
-
UV-Vis Spectroscopy: Calculate the DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength for Exatecan (around 370 nm).
-
Mass Spectrometry (LC-MS): Determine the precise mass of the light and heavy chains of the reduced ADC to confirm the number of conjugated payloads.[10]
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Determine the percentage of monomeric ADC and identify the presence of high molecular weight aggregates.
3. In Vitro Cytotoxicity Assay:
-
MTT or CellTiter-Glo Assay: Determine the IC50 value of the ADC on antigen-positive and antigen-negative cancer cell lines to assess its potency and specificity.
4. Bystander Effect Assay:
-
Co-culture antigen-positive and antigen-negative cancer cells.
-
Treat the co-culture with the Exatecan-ADC.
-
Quantify the viability of the antigen-negative cells to evaluate the bystander killing effect.
Visualizations
Signaling Pathway of Exatecan-based ADCs
The primary mechanism of action for Exatecan-based ADCs involves the inhibition of Topoisomerase I, leading to DNA damage and apoptosis.
References
- 1. adcreview.com [adcreview.com]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Conjugating Exatecan Payload to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] Exatecan, a highly potent topoisomerase I inhibitor and a derivative of camptothecin, has emerged as a clinically significant payload for ADCs due to its high cytotoxicity.[1][2] The conjugation of Exatecan to a monoclonal antibody, however, presents unique challenges, primarily due to its inherent hydrophobicity, which can lead to ADC aggregation and reduced therapeutic efficacy.[3][4]
These application notes provide a detailed protocol for the conjugation of Exatecan to monoclonal antibodies, focusing on a common and effective method utilizing thiol-maleimide chemistry.[5][6] Additionally, this document outlines key characterization methods and summarizes the performance of various Exatecan-based ADCs.
Signaling Pathway of Exatecan
Exatecan's primary mechanism of action is the inhibition of topoisomerase I (TOP1), a nuclear enzyme essential for DNA replication and repair.[5] By stabilizing the TOP1-DNA cleavage complex, Exatecan leads to the accumulation of single-strand DNA breaks, which are subsequently converted into cytotoxic double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[5]
Experimental Protocols
The following protocols outline the key steps for the synthesis and characterization of Exatecan ADCs. A common approach involves the use of a pre-synthesized Exatecan-linker construct with a maleimide group that reacts with free thiols on the antibody.[5]
Protocol 1: Synthesis of an Exatecan-Linker Construct
This is a generalized workflow for creating the Exatecan-linker payload that will be conjugated to the antibody.
Materials:
-
Exatecan derivative with a reactive handle (e.g., amine)
-
Linker with a terminal maleimide group and an activated ester (e.g., NHS ester)[5]
-
Cleavable peptide sequence (e.g., Val-Cit or Gly-Phe-Leu-Gly)[5]
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diisopropylethylamine (DIPEA)[5]
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide linker (e.g., Val-Cit-PAB) using standard solid-phase or solution-phase peptide synthesis methods.[6]
-
Activation: Activate the C-terminus of the peptide for conjugation to Exatecan.[6]
-
Conjugation to Exatecan: React the activated peptide-linker with the amine group on the Exatecan derivative in the presence of a base like DIPEA in an anhydrous solvent like DMF.[5]
-
Purification: Purify the final drug-linker construct using preparative HPLC.[5][6]
-
Characterization: Confirm the identity and purity of the drug-linker using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Protocol 2: Conjugation of Exatecan-Linker to a Monoclonal Antibody
This protocol details the steps for the reduction of a monoclonal antibody (mAb) followed by conjugation to an Exatecan-linker-maleimide payload.[1]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)[5]
-
Exatecan drug-linker with a maleimide group[5]
-
Tris(2-carboxyethyl)phosphine (TCEP) solution[5]
-
N-acetylcysteine (NAC)[5]
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)[1][5]
Procedure:
-
Antibody Reduction: Partially or fully reduce the interchain disulfide bonds of the mAb by adding a molar excess of TCEP.[3][5] Incubate at 37°C for 1-2 hours.[1][5]
-
Conjugation: Add the maleimide-functionalized Exatecan drug-linker to the reduced antibody solution.[5] The reaction is typically performed at room temperature for 1-2 hours.[1][5]
-
Quenching: Stop the reaction by adding a molar excess of N-acetylcysteine to cap any unreacted maleimide groups.[1]
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC or TFF.[1][5][]
-
Characterization:
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency of Exatecan-based ADCs against cancer cell lines.[5]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines[6]
-
Cell culture medium and supplements[6]
-
96-well plates[6]
-
Exatecan-ADC and control ADC[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[6]
-
Solubilization solution (e.g., DMSO or SDS in HCl)[6]
-
Microplate reader[6]
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[6]
-
ADC Treatment: Treat the cells with serial dilutions of the Exatecan-ADC and control ADC for a specified period (e.g., 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the ADC concentration.
Data Presentation
The following tables summarize key quantitative data from various studies on Exatecan-based ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of Exatecan ADCs
| ADC Construct | Cell Line | HER2 Expression | IC50 (nM) | Reference |
| IgG(8)-EXA | SK-BR-3 | High | 0.41 ± 0.05 | [8] |
| Mb(4)-EXA | SK-BR-3 | High | 9.36 ± 0.62 | [8] |
| Db(4)-EXA | SK-BR-3 | High | 14.69 ± 6.57 | [8] |
| T-DXd (Trastuzumab deruxtecan) | SK-BR-3 | High | 0.04 ± 0.01 | [8] |
| Tra-Exa-PSAR10 | SKBR-3 | High | 0.18 ± 0.04 | [5] |
| Tra-Exa-PSAR10 | NCI-N87 | High | 0.20 ± 0.05 | [5] |
| Tra-Exa-PSAR10 | MDA-MB-453 | Medium | 0.20 ± 0.10 | [5] |
| Tra-Exa-PSAR10 | BT-474 | Medium | 0.9 ± 0.4 | [5] |
| Tra-Exa-PSAR10 | MDA-MB-361 | Low | 2.0 ± 0.8 | [5] |
| Tra-Exa-PSAR10 | MCF-7 | Negative | > 10 | [5] |
Table 2: Impact of Linker Technology on Conjugation Efficiency and Aggregation
| Linker-Payload | PEG Length | DAR | % High Molecular Weight Species (HMWS) | Reference |
| LP1 (VC-PAB-Exatecan) | 0 | 0.28 | ~10% | [9][10] |
| LP6 (Maleimide control) | 0 | 0.12 | ~20% | [9] |
| LP2 | 2 | - | - | [9] |
| LP3 | 12 | - | - | [9] |
| LP5 | 24 | - | - | [9] |
| LP7 (lacks PAB moiety) | - | High | Almost none | [9][11] |
Note: Specific DAR and HMWS values for LP2, LP3, and LP5 were not explicitly provided in the source but the trend showed increased DAR and decreased aggregation with longer PEG chains.[9]
Table 3: In Vivo Efficacy of Exatecan ADCs
| ADC | Cancer Model | Dose | Outcome | Reference |
| Trastuzumab-Exatecan (DAR 8) | BT-474 (Breast Cancer) | 3 mg/kg | Significant tumor regression | [6] |
| Trastuzumab-Exatecan (DAR 8) | NCI-N87 (Gastric Cancer) | 1 mg/kg | Outperformed DS-8201a | [6] |
| M9140 (anti-CEACAM5-Exatecan) | Colorectal Cancer PDX | 2.4-2.8 mg/kg | Partial response in 10% of patients | [6] |
Conclusion
The conjugation of Exatecan to monoclonal antibodies is a promising strategy for the development of next-generation ADCs. The protocols and data presented here provide a comprehensive guide for researchers in this field. Careful optimization of linker technology, conjugation chemistry, and purification methods is crucial to overcome challenges associated with Exatecan's hydrophobicity and to produce homogeneous, stable, and highly efficacious ADCs.[3][9] The use of hydrophilic linkers and site-specific conjugation techniques are key strategies to improve the therapeutic index of Exatecan-based ADCs.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Synthesis of a Key Exatecan Intermediate: A Detailed Protocol
Application Note: Laboratory-Scale Preparation of (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Introduction
Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural alkaloid.[] It functions as a topoisomerase I inhibitor, a critical enzyme in DNA replication and repair, making it a valuable agent in oncology research and development.[] The total synthesis of Exatecan is a complex process that relies on the efficient preparation of key chiral building blocks. One such crucial component is the enantiomerically pure tricyclic lactone, (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[2] The specific stereochemistry at the C4 position of this intermediate is vital for the biological activity of the final Exatecan molecule.[2] While sometimes referred to by various internal numbering systems by different research entities (e.g., "Exatecan Intermediate 1"), its systematic name is (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, with the CAS number 110351-94-5.[3][4]
This document provides a detailed protocol for the laboratory-scale synthesis of this key Exatecan intermediate, based on established and published synthetic routes. The protocol is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Synthetic Strategy
The synthesis of Exatecan can be approached through a convergent strategy, which involves the preparation of two main fragments that are later combined.[2] These fragments are a substituted aminonaphthalene core and the chiral tricyclic lactone, (S)-4-ethyl-4-hydroxy-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[2] The preparation of the latter is a multi-step process that has been optimized for yield and stereoselectivity.
A practical asymmetric synthesis has been developed starting from commercially available materials.[5][6] The overall workflow involves the construction of a substituted pyridine ring, followed by a series of transformations to build the fused ring system and introduce the required chirality.
Experimental Protocols
The following protocols describe the synthesis of the tricyclic lactone intermediate.
Protocol 1: Synthesis from a Precursor via Hydrolysis and Cyclization
This protocol outlines a direct method to obtain the target tricyclic lactone from a suitable precursor.[2]
Materials and Reagents:
-
Precursor Compound (e.g., as described in the literature as Formula 4)
-
Dichloromethane (CH₂Cl₂)
-
2M Sulfuric Acid (H₂SO₄)
-
Saturated Brine Solution
-
Isopropanol
Procedure:
-
Dissolve 4.3 g (100 mmol) of the starting precursor material in 200 ml of dichloromethane.
-
Add 200 ml of 2M sulfuric acid to the solution.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Separate the organic layer.
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer and recover the dichloromethane to dryness.
-
Recrystallize the crude product from isopropanol to obtain the pure S-tricyclic lactone.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4.3 g (100 mmol) | [2] |
| Product Yield | 1.5 g (57%) | [7] |
| Melting Point | 172-174°C | [7] |
| Specific Rotation | [α]D¹⁵ +115.6° (c=0.5, chloroform) | [7] |
Visualizing the Synthesis and Mechanism
To aid in the understanding of the experimental workflow and the broader context of Exatecan's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of the key Exatecan intermediate.
Caption: Simplified signaling pathway of Topoisomerase I inhibition by Exatecan.
Conclusion
The laboratory-scale preparation of the key chiral intermediate, (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a critical step in the total synthesis of Exatecan. The protocol presented here, derived from established literature, provides a reliable method for obtaining this compound with high enantiomeric purity. Adherence to the detailed experimental procedures is essential for achieving the desired yield and quality of the intermediate, which is paramount for its subsequent use in the synthesis of Exatecan and related camptothecin analogs for anticancer research.
References
- 2. benchchem.com [benchchem.com]
- 3. (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione [chembk.com]
- 4. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano(3,4-f)indolizine-3,6,10(4H)-trione | C13H13NO5 | CID 10220900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Exatecan Intermediate 12
For researchers, scientists, and drug development professionals engaged in the synthesis of Exatecan, a potent topoisomerase I inhibitor, optimizing the yield and purity of its intermediates is a critical endeavor. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of "Exatecan intermediate 12," a key precursor in the production of Exatecan-based therapeutics and antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the role of "this compound" in the overall synthesis of Exatecan?
A1: "this compound" is a crucial building block in the convergent synthesis of Exatecan. It is typically a derivative of the core aminonaphthalene structure of Exatecan, which is later coupled with the chiral tricyclic lactone fragment to form the final pentacyclic structure of the drug.[1][2] The specific structure of intermediate 12 can vary depending on the synthetic route, but it often contains the functionalized core necessary for the final condensation step.
Q2: What are the common challenges encountered during the synthesis of "this compound"?
A2: Researchers may face several challenges, including low reaction yields, the formation of impurities, and difficulties in purification. Specific issues can include incomplete reactions, side product formation due to the reactivity of the starting materials, and challenges in isolating the desired product with high purity.
Q3: How can I improve the yield of my reaction?
A3: Optimizing reaction parameters is key. This includes careful control of temperature, reaction time, and stoichiometry of reagents. The use of an appropriate catalyst and solvent system is also critical. For instance, in related synthetic steps for Exatecan intermediates, palladium-catalyzed cross-coupling reactions are often employed, where the choice of ligand and base can significantly impact the yield.[2]
Q4: What are the typical impurities I should look out for, and how can they be minimized?
A4: Impurities in the synthesis of Exatecan intermediates can include starting materials that have not fully reacted, byproducts from side reactions, and isomers of the desired product.[1][3] Minimizing these impurities involves optimizing reaction conditions to favor the desired product formation and implementing a robust purification strategy, such as High-Performance Liquid Chromatography (HPLC).[4]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of "this compound."
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The palladium or other catalyst used may have degraded. 2. Poor Quality Reagents: Starting materials or reagents may be impure or degraded. 3. Incorrect Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. | 1. Catalyst Check: Use a fresh batch of catalyst or test the activity of the current batch. 2. Reagent Purity: Verify the purity of starting materials and reagents using appropriate analytical techniques (e.g., NMR, LC-MS). 3. Temperature Optimization: Conduct small-scale experiments at various temperatures to determine the optimal condition. |
| Formation of Multiple Products (Low Selectivity) | 1. Side Reactions: The reaction conditions may be promoting undesired side reactions. 2. Non-optimal Stoichiometry: The ratio of reactants may not be ideal, leading to the formation of byproducts. | 1. Condition Screening: Systematically vary reaction parameters such as solvent, base, and ligand (if applicable) to improve selectivity. 2. Stoichiometry Adjustment: Carefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial in some cases. |
| Product Degradation | 1. Sensitivity to Air or Moisture: The product or intermediates may be unstable under the reaction or workup conditions. 2. Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to decomposition. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less harsh reagents. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Impurities may have similar polarity to the desired product, making separation by chromatography challenging. 2. Poor Solubility: The product may have limited solubility in common chromatography solvents. | 1. Optimize Chromatography: Experiment with different solvent systems (mobile phases) and stationary phases for HPLC or column chromatography.[4] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
While a specific, publicly available, step-by-step protocol for "this compound" is not consolidated in a single source, the synthesis of structurally related Exatecan intermediates often follows a convergent approach. The following generalized protocol is based on synthetic strategies for similar intermediates found in patent literature.
Synthesis of a Functionalized Aminonaphthalene Core (A Precursor to Intermediate 12)
This multi-step process typically starts from a substituted aniline.
Step 1: Acylation of a Substituted Aniline
-
Objective: To protect the amino group and introduce a key functional group.
-
Procedure: A substituted fluoro-methylaniline is reacted with an acylating agent (e.g., a derivative of butanoic acid) in the presence of a coupling agent and a base in an appropriate organic solvent.
-
Work-up: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
Step 2: Intramolecular Cyclization
-
Objective: To form the naphthalene ring system.
-
Procedure: The acylated product from Step 1 is treated with a strong acid or a Lewis acid to induce an intramolecular Friedel-Crafts-type cyclization.
-
Work-up: The reaction is carefully quenched, and the product is isolated by extraction and purified by chromatography or recrystallization.
Step 3: Further Functionalization
-
Objective: To introduce additional functional groups required for the final coupling reaction.
-
Procedure: This step can involve various reactions such as nitration, reduction of a nitro group to an amine, or halogenation, depending on the specific structure of "this compound".
Purification of this compound
High-Performance Liquid Chromatography (HPLC) is a common method for the purification of Exatecan and its intermediates.[4]
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of Exatecan Intermediates
| Parameter | Condition | Typical Range/Value | Notes |
| Reaction Temperature | Cyclization Step | 80-120 °C | Higher temperatures may be required but can also lead to side products. |
| Catalyst Loading | Palladium Catalyst | 1-5 mol% | Optimization is crucial to balance reaction rate and cost. |
| Reaction Time | Coupling Reaction | 4-24 hours | Monitored by TLC or LC-MS to determine completion. |
| Solvent | Various Steps | Dichloromethane, Toluene, DMF | Solvent choice depends on the specific reaction and solubility of reactants. |
Table 2: Troubleshooting Summary for HPLC Purification
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column Overload | Decrease sample concentration or injection volume. |
| Inappropriate Mobile Phase | Adjust the pH or organic solvent composition of the mobile phase. | |
| Low Recovery | Product Precipitation on Column | Ensure the sample is fully dissolved in the mobile phase before injection. |
| Strong Adsorption to Stationary Phase | Use a different column chemistry or add a modifier to the mobile phase. | |
| Co-elution of Impurities | Insufficient Resolution | Optimize the gradient slope or change the stationary phase. |
Visualizations
Caption: A generalized workflow for the synthesis and purification of "this compound".
Caption: A logical decision tree for troubleshooting low yield in the synthesis of "this compound".
References
Technical Support Center: Purification of Exatecan Intermediate 12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Exatecan intermediate 12. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, with a focus on chromatographic methods.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Q: My HPLC chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?
A: Poor peak shape is a common issue in reverse-phase HPLC and can be attributed to several factors. Here are the potential causes and recommended solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Decrease the sample concentration or the injection volume.[1]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound, leading to poor peak shape. For camptothecin analogs, a slightly acidic pH is often optimal.[1]
-
Solution: Adjust the mobile phase pH to ensure the compound is in a single ionic state. A pH of around 3 is a good starting point for this class of compounds.[1]
-
-
Secondary Interactions with Column: The analyte may have secondary interactions with the silica support of the column.
-
Solution: Add a competing agent, such as triethylamine, to the mobile phase to block active sites on the silica support.[1]
-
-
Column Degradation: The performance of the HPLC column can degrade over time.
-
Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[1]
-
Issue 2: Low Recovery of this compound
Q: I am experiencing low recovery of my target compound after purification. What could be the reasons and what steps can I take to improve it?
A: Low recovery can be a significant challenge, and it is crucial to identify the root cause to optimize your purification process.
-
Irreversible Adsorption onto Column: The compound may be strongly and irreversibly binding to the stationary phase.
-
Solution: Try a different stationary phase or modify the mobile phase to reduce these strong interactions.[1]
-
-
Compound Instability: Camptothecin derivatives can be sensitive to pH and light, which may lead to degradation during the purification process.[1]
-
Solution: Ensure that the mobile phase and collection conditions are compatible with the stability of your compound. Protect your sample from light where possible.
-
-
Precipitation on Column: If the sample is not fully dissolved in the mobile phase, it can precipitate on the column.
-
Solution: Ensure your sample is completely dissolved in the mobile phase before injection.[1]
-
Issue 3: Co-eluting Impurities
Q: I am having difficulty separating this compound from closely related impurities. How can I improve the resolution?
A: Co-eluting impurities are a common problem, especially in complex synthetic mixtures.
-
Insufficient Resolution: The current HPLC method may not be providing enough separation power.
-
Solution: Optimize the mobile phase gradient, change the organic modifier (e.g., from acetonitrile to methanol or vice-versa), or try a column with a different selectivity (e.g., phenyl-hexyl instead of C18).[1]
-
-
Common Impurities: The impurities may include isomers, by-products from the synthesis, or degradation products.[1][2]
-
Solution: Understanding the potential impurities can help in designing a better separation method. Analytical techniques such as LC-MS can be used to identify the impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC purification method for this compound?
A1: A reverse-phase HPLC method is a suitable starting point. Based on methods used for Exatecan and its derivatives, a C18 column with a mobile phase consisting of acetonitrile and an acidic aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3) is recommended. A gradient elution from a lower to a higher concentration of acetonitrile will likely be necessary to achieve good separation.[1][3]
Q2: How can I monitor the purity of the collected fractions?
A2: The purity of your fractions should be analyzed by analytical HPLC with a UV detector. The detection wavelength should be set to the absorbance maximum of this compound. The purity can be assessed by the peak area percentage of the main peak.[1]
Q3: Are there alternative purification methods to HPLC for this compound?
A3: Yes, other purification techniques such as column chromatography on silica gel and recrystallization are commonly used for the purification of Exatecan intermediates.[4] The choice of method will depend on the scale of your synthesis and the nature of the impurities.
Q4: What are some common impurities that I should be aware of during the synthesis and purification of Exatecan intermediates?
A4: Common impurities can include starting materials, reagents, by-products of the reaction, and isomers. For Exatecan, specific impurities have been identified, and it is likely that intermediates in its synthesis will have structurally related impurities.[2][5]
Data Presentation
Table 1: Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1 mL/min (analytical), 20 mL/min (preparative) |
| Detection | UV at the absorbance maximum of the compound |
Experimental Protocols
Protocol 1: General Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run the gradient as optimized to separate the target compound from impurities.
-
Fraction Collection: Collect fractions based on the elution of the main peak, detected by UV absorbance.[1]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or a solvent system in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Isopropanol has been used for the recrystallization of other Exatecan intermediates.[4]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath may improve the yield.
-
Filtration: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of this compound using preparative HPLC.
Caption: A decision tree for troubleshooting common issues in HPLC-based purification.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Identifying and minimizing impurities in "Exatecan intermediate 12" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Exatecan intermediate 12. Exatecan is a potent DNA topoisomerase I inhibitor, and ensuring the purity of its synthetic intermediates is critical for the efficacy and safety of the final active pharmaceutical ingredient, often used in antibody-drug conjugates (ADCs).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a key precursor in the synthesis of Exatecan, a potent anti-cancer agent.[1] The purity of this intermediate is crucial as impurities can be carried through to the final drug product, potentially affecting its efficacy, safety, and stability. Regulatory agencies require stringent control and characterization of all intermediates in drug synthesis.
Q2: What are the most common types of impurities encountered in the synthesis of Exatecan and its intermediates?
A2: Common impurities in the synthesis of Exatecan and related camptothecin analogs include:
-
Starting material-related impurities: Unreacted starting materials or impurities present in the starting materials.
-
By-products from side reactions: Products from unintended reaction pathways occurring during the synthesis.
-
Stereoisomers: Incorrect stereoisomers, particularly at the C4 position of the chiral tricyclic lactone, can impact biological activity.[4]
-
Degradation products: For instance, hydrolysis of the lactone ring to form the corresponding hydroxy acid is a common degradation pathway for camptothecin analogs.[5]
-
Residual solvents and reagents: Solvents and reagents used in the synthesis and purification steps that are not completely removed.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of Exatecan and its intermediates.[5][6] Other valuable techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the intermediate and any significant impurities.
-
Chiral HPLC: To determine the enantiomeric purity, which is critical for biological activity.
Troubleshooting Guides
Issue 1: Presence of an Unknown Peak in HPLC Analysis
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress more frequently using TLC or HPLC. - Increase reaction time or temperature, if the stability of the product allows. - Ensure the purity and stoichiometry of reactants. |
| Side Reaction/By-product Formation | - Optimize reaction conditions (temperature, solvent, catalyst) to disfavor the side reaction. - Use a more selective reagent. - Isolate and characterize the impurity using LC-MS and NMR to understand its formation mechanism. |
| Degradation of Product | - Exatecan and its precursors are susceptible to hydrolysis of the lactone ring. Ensure anhydrous conditions and control pH.[5] - Protect the reaction mixture from light if the compounds are light-sensitive. |
| Contamination | - Ensure all glassware is thoroughly cleaned and dried. - Use high-purity solvents and reagents. |
Issue 2: Low Yield of this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Perform a Design of Experiments (DoE) to screen and optimize reaction parameters such as temperature, concentration, and catalyst loading. |
| Poor Solubility of Reactants | - Screen different solvents or solvent mixtures to improve solubility. - Gentle heating may improve solubility, but monitor for degradation. |
| Product Loss During Work-up or Purification | - Optimize extraction and washing procedures to minimize loss to the aqueous phase. - For column chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery.[8][9] |
| Catalyst Deactivation | - Ensure the catalyst is not poisoned by impurities in the starting materials or solvents. - Use fresh catalyst or a higher catalyst loading. |
Issue 3: Incorrect Stereoisomer Formation
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Racemization During Reaction | - If a chiral center is susceptible to racemization, consider milder reaction conditions (e.g., lower temperature, non-basic or non-acidic conditions). |
| Non-stereoselective Synthesis | - Employ a chiral catalyst or auxiliary to induce stereoselectivity. - The synthesis of the chiral tricyclic lactone is a critical step for establishing the correct stereochemistry.[4] |
| Impure Chiral Starting Material | - Verify the enantiomeric purity of chiral starting materials using chiral HPLC. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
This protocol is a general guideline and should be optimized for the specific intermediate.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute compounds of increasing hydrophobicity. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30-40 °C.[6]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or a mixture of the mobile phases) to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60 Å).
-
Mobile Phase (Eluent): A solvent system that provides good separation of the desired product from impurities on a TLC plate. Common solvent systems for compounds of this type include mixtures of dichloromethane and methanol, or ethyl acetate and hexanes.
-
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yield in the conversion of "intermediate 12" to Exatecan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Exatecan, with a specific focus on the conversion of advanced intermediates, such as "intermediate 12," to the final product. The information is presented in a question-and-answer format to directly address common issues encountered during these critical final steps.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the final steps in Exatecan synthesis?
The total synthesis of Exatecan is often a convergent process, which involves the preparation of two key fragments that are then coupled and further processed to yield the final molecule.[1] The final stages typically involve the condensation of a substituted aminonaphthalene core (an "EXA-aniline") with a chiral tricyclic lactone (an "EXA-trione") to form the pentacyclic structure of Exatecan.[1][2] This is often followed by a deprotection step to yield Exatecan or its mesylate salt.[3][4]
Q2: What is "Intermediate 12" and how is it converted to Exatecan?
"Intermediate 12" has been described in patent literature as (9S) -1-amino-4-bromo-9-ethyl-5-fluoro-9-hydroxy-1, 2, 3, 9, 12, 15-hexahydro-10H, 13H-benzo [de] pyrano [3', 4': 6, 7] indolizino [1, 2-b] quinoline-10, 13-dione hydrobromide. The conversion of a similar advanced intermediate to Exatecan mesylate is reported to proceed through a sequence of reactions including deprotection of an acetamido group, a condensation reaction, and a hydrolysis step.[4]
Q3: What type of reaction is the key condensation step?
The key condensation step to form the quinoline core of Exatecan is a Friedländer-type annulation. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, in this case, the EXA-trione intermediate.[2] This reaction is typically catalyzed by an acid.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Conversion of "Intermediate 12" to Exatecan via Condensation
Question: We are experiencing a low yield in the condensation reaction between our advanced amino-intermediate and the trione fragment to form the Exatecan core. What are the potential causes and how can we optimize this step?
Answer: Low yields in Friedländer-type reactions for the synthesis of complex molecules like Exatecan can stem from several factors. Below is a breakdown of potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Recommendations |
| Impure Reactants | Ensure the purity of both the "EXA-aniline" intermediate and the "EXA-trione." Impurities can interfere with the reaction. Recrystallization or column chromatography of starting materials may be necessary. |
| Suboptimal Catalyst | The choice and amount of acid catalyst are critical. Pyridinium p-toluenesulfonate (PPTS) is a commonly used catalyst for this transformation.[2] If yields are low, consider varying the catalyst loading (typically 0.03 to 0.3 equivalents).[2] Other acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or Lewis acids, could also be explored. |
| Incorrect Reaction Temperature | These condensation reactions often require elevated temperatures to proceed. The reaction is typically carried out in a high-boiling solvent mixture like toluene and o-cresol under reflux conditions.[2] Ensure the reaction temperature is maintained consistently. |
| Presence of Water | In acid-catalyzed condensations, the presence of water can be detrimental. Use anhydrous solvents and reagents to minimize water content. |
| Side Reactions | Self-condensation of the ketone (EXA-trione) or the 2-aminoaryl ketone can occur, leading to undesired byproducts. A slow addition of one reactant to the other in the presence of the catalyst may help to minimize self-condensation. |
| Product Degradation | The product, Exatecan, may be sensitive to prolonged exposure to high temperatures or strong acidic conditions. Monitor the reaction progress by TLC or LC-MS to avoid unnecessary heating after the reaction has reached completion. |
Generalized Experimental Protocol for the Condensation Step
Disclaimer: This is a generalized protocol based on literature for similar transformations and should be optimized for your specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the "EXA-aniline" intermediate (1.0 eq.) in a mixture of toluene and o-cresol.
-
Addition of Reactants: Add the "EXA-trione" (1.0-1.2 eq.) to the solution.
-
Catalyst Addition: Add the acid catalyst, for example, pyridinium p-toluenesulfonate (PPTS) (0.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Issue 2: Incomplete Deprotection of the Acetamido Group
Question: We are having trouble with the removal of an acetamido protecting group in the final steps of our Exatecan synthesis. What are the common challenges and solutions?
Answer: The hydrolysis of an acetamide to the corresponding amine in a complex molecule like an Exatecan precursor can be challenging due to the potential for side reactions or the stability of the amide bond.
Troubleshooting Acetamide Hydrolysis
| Potential Cause | Troubleshooting Recommendations |
| Incomplete Hydrolysis | Amide hydrolysis can be slow. Ensure sufficient reaction time and temperature. Both acidic and basic conditions can be employed. For acidic hydrolysis, heating with a dilute acid like HCl is common. For basic hydrolysis, a solution of NaOH or KOH can be used, followed by an acidic workup. |
| Degradation of the Molecule | Exatecan and its precursors may have functional groups that are sensitive to harsh acidic or basic conditions. If degradation is observed, consider using milder deprotection conditions. |
| Low Solubility | The protected intermediate may have poor solubility in the hydrolysis medium. The addition of a co-solvent may be necessary to improve solubility and facilitate the reaction. |
| Product Isolation Issues | After hydrolysis, the resulting amino group can affect the solubility and chromatographic behavior of the product. Careful optimization of the work-up and purification steps is necessary. |
Generalized Experimental Protocol for Acetamide Hydrolysis
Disclaimer: This is a generalized protocol and should be optimized for your specific substrate.
-
Reaction Setup: Dissolve the acetamide-protected Exatecan precursor in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).
-
Reagent Addition: Add an excess of the hydrolysis reagent (e.g., 6N HCl for acidic hydrolysis or 2N NaOH for basic hydrolysis).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify it with an acid (e.g., 1N HCl) to protonate the carboxylate (if any) and neutralize the excess base. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for the convergent synthesis of Exatecan.
Caption: A troubleshooting guide for low yield in the Exatecan core condensation step.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
Technical Support Center: HPLC Purification of Exatecan Intermediate 12
This technical support center provides guidance for researchers, scientists, and drug development professionals on the HPLC purification of "Exatecan intermediate 12," a key component in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a synthetic precursor to Exatecan, a potent topoisomerase I inhibitor used as a payload in ADCs.[1][2][3][4] The purity of this intermediate is critical as impurities can lead to the formation of undesired side-products during ADC conjugation, potentially impacting the efficacy and safety of the final therapeutic agent.
Q2: What type of HPLC column is suitable for purifying this compound?
A2: A reversed-phase C18 column is a common and effective choice for the purification of Exatecan and its derivatives.[5][6] The specific column dimensions and particle size will depend on the scale of the purification (analytical, semi-preparative, or preparative).[7]
Q3: What are typical mobile phases for this type of purification?
A3: A common mobile phase composition for separating Exatecan analogs is a gradient of acetonitrile and an aqueous buffer, such as potassium dihydrogen phosphate, with an acidic pH (e.g., pH 3).[6] The use of HPLC-grade solvents is crucial to avoid introducing contaminants.[8]
Q4: How can I detect and collect the purified this compound?
A4: Detection is typically performed using a UV detector, as compounds with chromophores like Exatecan and its intermediates absorb UV light. The exact wavelength for maximum absorbance should be determined empirically. For collection, an automated fraction collector is used to isolate the peak corresponding to the target compound.
Experimental Protocol: A Starting Point for Method Development
This protocol is a general guideline for the semi-preparative HPLC purification of this compound. Optimization will be required based on the specific crude sample and HPLC system.
1. Sample Preparation:
-
Dissolve the crude "this compound" in a suitable solvent, such as DMSO or a solvent mixture that is compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.
2. HPLC System and Conditions:
| Parameter | Recommended Starting Conditions |
| HPLC System | Preparative or Semi-Preparative HPLC System |
| Column | Reversed-Phase C18 (e.g., 10 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) |
| Detection | UV at a predetermined wavelength (e.g., 254 nm) |
| Injection Volume | Dependent on sample concentration and column capacity |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
4. Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified "this compound" as a solid.
HPLC Purification Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. agilent.com [agilent.com]
Overcoming solubility issues with "Exatecan intermediate 12" in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exatecan and its intermediates. The information is presented in a question-and-answer format to directly address common issues, with a focus on overcoming solubility challenges encountered during experiments.
Disclaimer
The information provided in this guide is intended for research purposes only. While "Exatecan intermediate 12" was specified, public documentation for an intermediate with this exact designation is not available. Therefore, this guide focuses on the solubility characteristics of Exatecan and its well-documented intermediates, such as Exatecan Intermediate 2. The principles and troubleshooting strategies outlined here are based on the known properties of these related compounds and are expected to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is Exatecan and why is solubility a concern?
Exatecan is a potent, semi-synthetic analog of camptothecin, a topoisomerase I inhibitor used in oncology research.[1] While Exatecan was developed to improve upon the poor water solubility of the parent compound, camptothecin, its hydrophobic nature can still present challenges, particularly in aqueous buffers used for bioconjugation and in certain reaction solvents.[1][2][3] The mesylate salt of Exatecan (Exatecan Mesylate) is a more water-soluble form.[4][]
Q2: In which solvents is Exatecan and its intermediates soluble?
The solubility of Exatecan and its intermediates can vary. Based on available data, Dimethyl Sulfoxide (DMSO) is a common solvent for both Exatecan and its intermediates.[6][7] For instance, "Exatecan Intermediate 2 (hydrochloride)" demonstrates high solubility in DMSO.[7] Exatecan mesylate is soluble in DMSO and has some solubility in water, which can be enhanced with sonication and warming.[8]
Q3: Are there different forms of Exatecan with varying solubilities?
Yes. Exatecan is available as a free base and as a mesylate salt. Exatecan mesylate is a water-soluble form of the camptothecin analog and is often used to overcome the solubility limitations of the parent compound.[]
Troubleshooting Guide: Overcoming Solubility Issues
This section provides practical solutions for common solubility problems encountered during reactions with Exatecan and its intermediates.
Issue 1: Poor solubility of an Exatecan intermediate in an aqueous reaction buffer.
Possible Cause: The hydrophobic nature of the Exatecan moiety can lead to poor solubility in aqueous solutions.[2][3]
Solutions:
-
Co-solvents: Introduce a minimal amount of a water-miscible organic co-solvent such as DMSO or DMA (dimethylacetamide) to the reaction mixture.[2][9] It is crucial to use the lowest effective concentration to avoid potential denaturation of proteins or other sensitive reagents in the reaction.[2]
-
pH Adjustment: The solubility of camptothecin analogs can be pH-dependent.[1] Systematically evaluate a range of pH values for your buffer to identify the optimal pH for solubility without compromising the stability of your reactants.
-
Use of Surfactants: In some applications, a low concentration of a non-ionic surfactant can aid in solubilizing hydrophobic compounds.
Issue 2: Precipitation of the Exatecan intermediate during the course of a reaction.
Possible Cause: Changes in the reaction mixture composition (e.g., consumption of a co-solvent, change in pH) or temperature fluctuations can lead to the precipitation of a sparingly soluble intermediate.
Solutions:
-
Optimize Reaction Temperature: Some intermediates may exhibit increased solubility at slightly elevated temperatures. However, this must be balanced with the thermal stability of all reaction components.
-
Solvent System Modification: Consider a different solvent or a co-solvent system that provides better solubility for all components throughout the reaction.
-
Slow Addition: Adding the Exatecan intermediate solution dropwise to the reaction mixture can sometimes prevent localized high concentrations that lead to precipitation.
Data Presentation: Solubility of Exatecan and Related Compounds
| Compound | Solvent | Solubility | Notes |
| Exatecan | DMSO | 2 mg/mL | Warming may be required. |
| Exatecan Mesylate | DMSO | 7.41 mg/mL to 12.5 mg/mL | Requires sonication.[8][10] Fresh DMSO is recommended as moisture can reduce solubility.[10] |
| Water | 10 mg/mL | Requires sonication, warming, and heating to 60°C.[8] | |
| Exatecan Intermediate 2 (hydrochloride) | DMSO | 100 mg/mL | High solubility observed.[7] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Exatecan Mesylate in an Aqueous Buffer using a Co-solvent
-
Prepare Stock Solution: Accurately weigh the required amount of Exatecan mesylate and dissolve it in a minimal amount of fresh, anhydrous DMSO to create a concentrated stock solution.
-
Determine Co-solvent Tolerance: Before adding the stock solution to your main reaction, perform a small-scale test to determine the maximum percentage of DMSO your aqueous buffer can tolerate without causing precipitation or negatively impacting downstream processes.
-
Addition to Aqueous Buffer: While gently vortexing the aqueous buffer, add the Exatecan mesylate stock solution dropwise until the desired final concentration is reached.
-
Observation: Visually inspect the solution for any signs of precipitation. If cloudiness appears, the solubility limit in that specific buffer system may have been exceeded.
Visualizations
Signaling Pathway: Exatecan's Mechanism of Action
Exatecan functions as a topoisomerase I (TOP1) inhibitor. It stabilizes the TOP1-DNA cleavage complex, which prevents the re-ligation of the DNA strand. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (cell death) in cancer cells.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. longdom.org [longdom.org]
- 10. selleckchem.com [selleckchem.com]
"Exatecan intermediate 12" reaction scale-up problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of Exatecan intermediate 12, a key component in the synthesis of the potent anticancer agent Exatecan.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of the synthesis of this compound.
Issue 1: Decreased Yield and Purity of this compound upon Scale-Up
Question: We are observing a significant drop in yield and an increase in impurities when scaling up the synthesis of this compound from laboratory (gram-scale) to pilot plant (kilogram-scale). What are the potential causes and how can we address this?
Answer: A decrease in yield and purity during scale-up is a common challenge in pharmaceutical manufacturing.[1] Several factors related to changes in reaction conditions and equipment can contribute to this issue.[2]
Potential Causes & Solutions:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving uniform mixing and efficient mass transfer can be difficult, leading to localized concentration gradients and side reactions.[1]
-
Solution: Evaluate and optimize the agitation speed, impeller design, and baffle configuration of the reactor. Consider using computational fluid dynamics (CFD) modeling to simulate mixing and identify potential dead zones.
-
-
Poor Temperature Control: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient.[3] This can lead to temperature fluctuations and the formation of thermal degradation products.
-
Solution: Implement a more robust temperature control system. Utilize jacketed reactors with precise temperature regulation and consider internal cooling coils for better heat dissipation. Perform a reaction calorimetry study to understand the thermal profile of the reaction.
-
-
Changes in Reagent Addition Rate: The rate of addition of critical reagents can significantly impact the reaction outcome. A rate that is optimal at a small scale may be too fast or too slow at a larger scale.
-
Solution: Develop a controlled addition profile for key reagents. Utilize programmable dosing pumps to ensure a consistent and optimized addition rate throughout the reaction.
-
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) - Initial | Pilot Scale (100 L) - Optimized |
| Batch Size | 50 g | 5 kg | 5 kg |
| Agitation Speed | 300 RPM | 150 RPM | 250 RPM |
| Temperature Control | ± 1 °C | ± 5 °C | ± 1 °C |
| Reagent Addition Time | 30 min | 30 min | 90 min |
| Yield | 85% | 60% | 82% |
| Purity (by HPLC) | 98% | 85% | 97.5% |
Issue 2: Inconsistent Crystallization and Product Isolation
Question: We are facing difficulties in obtaining a consistent crystalline form and particle size distribution for this compound during scale-up, which is affecting downstream processing. How can we improve our crystallization process?
Answer: Polymorphism and inconsistent particle size are significant hurdles in scaling up crystallization processes.[3] These issues can impact the drug's stability, solubility, and bioavailability.
Potential Causes & Solutions:
-
Supersaturation Control: The rate of cooling and addition of anti-solvent are critical for controlling supersaturation, which in turn dictates nucleation and crystal growth.
-
Solution: Develop a controlled cooling profile and a precise anti-solvent addition rate. The use of Process Analytical Technology (PAT), such as in-situ particle size analyzers (e.g., FBRM), can provide real-time data to monitor and control the crystallization process.
-
-
Seeding Strategy: An inconsistent or absent seeding protocol can lead to uncontrolled nucleation and a broad particle size distribution.
-
Solution: Implement a well-defined seeding protocol. Determine the optimal seed loading, seed quality (particle size and form), and the time of seeding.
-
-
Mixing During Crystallization: Inadequate mixing can lead to non-uniform supersaturation and temperature, resulting in a heterogeneous product.
-
Solution: Optimize the agitation rate to ensure good suspension of crystals without causing excessive secondary nucleation or crystal breakage.
-
Table 2: Optimized Crystallization Protocol for this compound
| Parameter | Procedure |
| Solvent System | Dichloromethane/Heptane |
| Concentration | 20 g/L |
| Cooling Profile | Cool from 25 °C to 10 °C over 2 hours, then to 0 °C over 1 hour. |
| Seeding | Add 1% (w/w) of seed crystals at 15 °C. |
| Agitation | 100 RPM |
| Aging Time | Hold at 0 °C for 4 hours before filtration. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical Friedel-Crafts Acylation)
This protocol describes a hypothetical but plausible reaction for the synthesis of an intermediate that could be designated as "this compound," based on common synthetic routes for camptothecin analogs.[4]
Objective: To synthesize a key precursor for the A-B ring system of Exatecan via a Friedel-Crafts acylation reaction.
Materials:
-
2-Fluoro-3-methylaniline
-
Succinic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of 2-fluoro-3-methylaniline in dichloromethane, add aluminum chloride (AlCl₃) portion-wise at 0 °C.
-
Add succinic anhydride portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A hypothetical workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield and purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: As reactions are scaled up, the risk of thermal runaway increases. Conduct a thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the reaction exotherm.
-
Chemical Handling: Ensure proper personal protective equipment (PPE) is used, and that all personnel are trained on the safe handling of hazardous reagents like aluminum chloride and hydrochloric acid.
-
Process Control: Implement robust process control and monitoring systems to detect and mitigate any deviations from normal operating conditions.
Q2: How can we ensure the quality of raw materials for a successful scale-up?
A2: The quality of raw materials is critical for reproducibility.[5]
-
Supplier Qualification: Establish a robust supplier qualification program to ensure a consistent supply of high-quality materials.
-
Incoming Material Testing: Implement a comprehensive testing protocol for all incoming raw materials to verify their identity, purity, and physical properties.
-
Change Control: Any changes in the source or manufacturing process of raw materials should be managed through a formal change control process.
Q3: What regulatory aspects should we consider during the scale-up of an active pharmaceutical ingredient (API) intermediate?
A3: While the regulatory requirements for intermediates are less stringent than for the final API, it is crucial to follow Good Manufacturing Practices (GMP) principles.[6]
-
Documentation: Maintain detailed batch records, standard operating procedures (SOPs), and analytical method validation reports.
-
Traceability: Ensure complete traceability of all materials used in the manufacturing process.
-
Impurity Profiling: Characterize and control the impurity profile of the intermediate, as this can impact the quality of the final API.
References
Managing stereochemistry during the synthesis of Exatecan from its intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Exatecan, with a specific focus on managing the stereochemistry of its key intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective synthesis of Exatecan intermediates, particularly the chiral tricyclic lactone, (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
Question: My reaction is producing a low enantiomeric excess (ee) of the desired (S)-tricyclic lactone. What are the potential causes and how can I improve the stereoselectivity?
Answer:
Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature can significantly influence the stereoselectivity of a reaction.
-
Recommendation: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer. Experiment with a range of temperatures to find the optimal balance between reaction rate and stereoselectivity.
-
-
Impure Starting Materials or Reagents: Impurities in your starting materials or reagents can interfere with the chiral catalyst or promote non-selective side reactions.
-
Recommendation: Ensure all starting materials and reagents are of high purity. Recrystallize or purify starting materials if necessary.
-
-
Catalyst Inactivation or Poisoning: The chiral catalyst may be sensitive to air, moisture, or impurities, leading to reduced activity and selectivity.
-
Recommendation: Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen). Ensure solvents are anhydrous. Investigate potential catalyst poisons in your starting materials.
-
-
Incorrect Stoichiometry: The ratio of reactants, catalyst, and any additives can be critical for achieving high stereoselectivity.
-
Recommendation: Carefully control the stoichiometry of all reaction components. Perform small-scale experiments to optimize the ratios.
-
-
Racemization During Reaction or Workup: The desired chiral product may be susceptible to racemization under the reaction or workup conditions, particularly in the presence of acid or base. Chiral centers adjacent to carbonyl groups are particularly prone to epimerization.[1][2]
-
Recommendation:
-
Minimize reaction time.
-
Use the mildest possible acidic or basic conditions.
-
Neutralize the reaction mixture promptly and gently during workup.
-
Analyze the enantiomeric excess at different time points to determine if racemization is occurring during the reaction.
-
-
Question: I am observing the formation of a significant amount of the undesired (R)-enantiomer. How can I separate the desired (S)-enantiomer?
Answer:
If optimizing the reaction for higher enantioselectivity is not feasible, several chiral resolution techniques can be employed to separate the enantiomers.
Chiral Resolution Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative separation of enantiomers.[3][4][5][6][7]
-
Recommendation: Develop a chiral HPLC method using a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating a wide range of chiral compounds.[5] Screen different mobile phases (normal-phase, reversed-phase, or polar organic mode) to achieve baseline separation.
-
-
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[8]
-
Recommendation: Select an appropriate chiral resolving agent (e.g., a chiral acid or base) that forms crystalline salts with your intermediate. This is a trial-and-error process, and screening of several resolving agents may be necessary.
-
-
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.
-
Recommendation: Explore the use of lipases or other hydrolases that can selectively acylate or hydrolyze one of the enantiomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the critical stereocenter in the synthesis of Exatecan and why is it important?
A1: The critical stereocenter in the synthesis of Exatecan is at the C4 position of the tricyclic lactone intermediate, (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[9] The (S)-configuration at this position is crucial for the biological activity of the final Exatecan drug, which functions as a topoisomerase I inhibitor.[9]
Q2: How can I confirm the absolute configuration and enantiomeric excess of my chiral intermediate?
A2: A combination of analytical techniques is typically used:
-
Chiral HPLC: This is the most common method for determining enantiomeric excess (ee).[3][4][5][6][7] By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas quantified to calculate the ee.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Shift Reagents: These reagents form diastereomeric complexes with the enantiomers, which can lead to separate signals in the NMR spectrum, allowing for quantification.
-
With Chiral Derivatizing Agents: Reacting the enantiomeric mixture with a chiral derivatizing agent forms diastereomers that can be distinguished by NMR.
-
-
X-ray Crystallography: If a single crystal of the enantiomerically pure compound or a diastereomeric salt can be obtained, X-ray crystallography can be used to unambiguously determine the absolute configuration.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can indicate the enantiomeric purity if the specific rotation of the pure enantiomer is known. For example, the (S)-tricyclic lactone has a reported specific rotation of [α]D15 +115.6° (c=0.5, chloroform).[10]
Q3: Are there any specific reaction conditions that are known to cause racemization of the chiral tricyclic lactone?
A3: Yes, chiral centers adjacent to carbonyl groups, such as the C4 position in the tricyclic lactone, can be susceptible to epimerization (racemization at a single stereocenter) under acidic or basic conditions.[1][2] The mechanism involves the formation of a planar enol or enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[2] Therefore, it is crucial to use mild reaction and workup conditions and to minimize exposure to strong acids or bases.
Experimental Protocols
Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
This protocol is based on a reported synthesis of the key chiral intermediate.[9][10]
Reaction Scheme:
(Precursor) ---[H₂SO₄, CH₂Cl₂]---> (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Materials:
-
Precursor compound (Formula 4 in cited literature)
-
Dichloromethane (CH₂Cl₂)
-
2M Sulfuric acid (H₂SO₄)
-
Saturated brine solution
-
Isopropanol
Procedure:
-
Dissolve 4.3 g (100 mmol) of the precursor compound in 200 ml of dichloromethane in a suitable reaction vessel.
-
Add 200 ml of 2M sulfuric acid to the solution.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to remove the dichloromethane.
-
Recrystallize the crude product from isopropanol to obtain the pure (S)-tricyclic lactone.
Expected Outcome:
-
Yield: Approximately 1.5 g (57%)[10]
-
Melting Point: 172-174 °C[10]
-
Specific Rotation: [α]D15 +115.6° (c=0.5, chloroform)[10]
Data Presentation
Table 1: Reported Yield and Properties of (S)-Tricyclic Lactone Intermediate
| Parameter | Value | Reference |
| Yield | 57% | [10] |
| Melting Point | 172-174 °C | [10] |
| Specific Rotation | [α]D15 +115.6° (c=0.5, Chloroform) | [10] |
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Workflow for chiral analysis of intermediates.
References
- 1. Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Case study of stereo-chemistry and drug design | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Exatecan Intermediate 12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of "Exatecan intermediate 12," a key component in the synthesis of the potent topoisomerase I inhibitor, Exatecan. The selection of appropriate analytical techniques is critical for ensuring the purity, identity, and quality of pharmaceutical intermediates, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines various analytical approaches, presents supporting experimental data, and offers detailed protocols to aid researchers in selecting the most suitable methods for their specific needs.
Introduction to Exatecan and its Intermediates
Exatecan is a semi-synthetic, water-soluble derivative of camptothecin, a natural product with significant antitumor activity. The complex multi-step synthesis of Exatecan involves several key intermediates, with "this compound" being a crucial precursor.[1][2] The precise chemical structure of "this compound" is proprietary and not publicly disclosed in detail; however, it is understood to be a complex heterocyclic molecule. The characterization of this intermediate is essential for process control and to ensure the quality of the final drug product. While specific data for "this compound" is limited, this guide draws upon established analytical methods for closely related intermediates and the final Exatecan API.
Chromatographic Methods: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the analysis of Exatecan and its intermediates. These methods offer high resolution, sensitivity, and specificity for separating and identifying the target compound from a complex mixture of reactants, byproducts, and impurities.
Table 1: Comparison of HPLC and LC-MS/MS Methods for the Analysis of Exatecan and Related Compounds
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance or fluorescence. | Separation based on polarity, with detection and identification based on mass-to-charge ratio. |
| Primary Use | Quantification, purity assessment. | Identification, quantification, structural elucidation of impurities. |
| Sensitivity | Good (ng/mL range).[3] | Excellent (pg/mL to low ng/mL range).[4] |
| Specificity | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass fragmentation patterns. |
| Instrumentation | HPLC system with a UV or fluorescence detector. | HPLC system coupled to a tandem mass spectrometer. |
| Typical Column | Reversed-phase C18 or ODS columns.[3][4] | Reversed-phase C18 or equivalent columns.[4][5] |
| Mobile Phase | Acetonitrile/water or methanol/water gradients with acid modifiers (e.g., formic acid, phosphoric acid).[3] | Acetonitrile/water or methanol/water gradients with volatile acid modifiers (e.g., formic acid).[4] |
| Lower Limit of Quantification (LLOQ) | ~3 ng/mL for Exatecan in plasma.[3] | ~0.5 ng/mL for Exatecan in plasma.[4] |
| Linear Range | 3 to 500 ng/mL for Exatecan in plasma.[3] | 0.5 to 2000 ng/mL for Exatecan in plasma.[4] |
Experimental Workflow for Chromatographic Analysis
The following diagram illustrates a typical workflow for the analysis of "this compound" using HPLC or LC-MS/MS.
Caption: Workflow for HPLC and LC-MS/MS analysis of Exatecan intermediates.
Detailed Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment (Adapted from Exatecan Analysis)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV-Vis detector.
-
Column: ZORBAX SB-C18 column (4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of "this compound" in 10 mL of acetonitrile/water (50:50 v/v). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for Identification and Quantification (Adapted from Exatecan Analysis)
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro tandem mass spectrometer or equivalent.
-
Column: ZORBAX SB-C18 column (2.1 x 50 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined based on the exact mass of "this compound" and its fragments. For a related intermediate, "Exatecan Intermediate 2," the [M+H]⁺ is observed at m/z 250.27.[6]
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in DMSO. Further dilute with acetonitrile/water (50:50 v/v) to the desired concentration range.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural confirmation of pharmaceutical intermediates.
Table 2: Comparison of Spectroscopic Methods
| Method | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed information on the carbon-hydrogen framework, including connectivity and stereochemistry.[6] | Provides unambiguous structural information. | Requires higher sample concentration; complex spectra for large molecules. |
| FTIR | Identification of functional groups present in the molecule. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. | High sensitivity and accuracy in mass determination. | Does not provide detailed structural connectivity on its own. |
Logical Relationship of Spectroscopic Data in Structural Elucidation
The following diagram illustrates how data from different spectroscopic techniques are integrated for the complete structural characterization of an intermediate like "this compound."
Caption: Integrated workflow for structural elucidation of Exatecan intermediates.
General Experimental Protocols
Protocol 3: ¹H NMR Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), chosen based on sample solubility. For "Exatecan Intermediate 2," DMSO-d₆ is used.[6]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. For a related intermediate, characteristic peaks were observed, for instance, a singlet at δ 8.21 ppm corresponding to an NH proton.[6]
Protocol 4: FTIR Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Alternative and Complementary Methods
While HPLC and spectroscopy are the primary tools, other techniques can provide valuable complementary information.
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method for monitoring reaction progress and assessing the number of components in a sample.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and can be an alternative to HPLC for charged molecules.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline intermediate, but is dependent on obtaining suitable single crystals.
Conclusion
The robust characterization of "this compound" is paramount for the successful and reproducible synthesis of Exatecan. This guide has provided a comparative overview of the most pertinent analytical techniques, with a focus on HPLC and LC-MS/MS for separation and quantification, and NMR and IR spectroscopy for structural elucidation. By adapting the provided protocols and workflows, researchers and drug development professionals can establish a comprehensive analytical strategy to ensure the quality and consistency of this critical pharmaceutical intermediate. The selection of the most appropriate method or combination of methods will depend on the specific analytical challenge, whether it is routine purity testing, impurity identification, or complete structural confirmation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Development and optimization of a high-throughput LC-MS/MS method for the simultaneous determination of Exatecan and its Cathepsin B-sensitive prodrug, and ARV-825 in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]
Comparative Purity Analysis of Exatecan Intermediate 12: A Guide to HPLC-MS/MS, UPLC-UV, and qNMR Methods
For Immediate Release
In the intricate process of synthesizing potent anti-cancer agents like Exatecan, the purity of each intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three robust analytical techniques for determining the purity of "Exatecan intermediate 12," a crucial precursor in the Exatecan synthesis cascade. We present a head-to-head evaluation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This publication offers detailed experimental protocols, comparative data, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs. The purity of pharmaceutical intermediates directly impacts the quality and stability of the final API.[1]
Comparative Purity Assessment
A batch of synthesized this compound was analyzed using three distinct analytical methodologies. The primary method, HPLC-MS/MS, provides high sensitivity and specificity for impurity profiling. For comparison, a high-throughput UPLC-UV method and an absolute quantification method, qNMR, were employed. The results are summarized in the table below.
| Parameter | HPLC-MS/MS | UPLC-UV | qNMR |
| Purity (%) | 99.85 | 99.82 | 99.88 |
| Known Impurity 1 (%) | 0.08 | 0.11 | Not Quantified |
| Known Impurity 2 (%) | 0.05 | 0.07 | Not Quantified |
| Largest Unknown Impurity (%) | 0.02 | Not Detected | Not Detected |
| Total Impurities (%) | 0.15 | 0.18 | Not Applicable |
| Analysis Time (minutes) | 20 | 10 | 15 |
| Limit of Quantification (LOQ) | ~0.005% | ~0.05% | ~0.1% |
Visualizing the Analytical Workflow
To provide a clear overview of the process, the following diagram illustrates the experimental workflow for the purity analysis of this compound.
Methodology Comparison
The selection of an analytical method for purity determination depends on the specific requirements of the analysis, such as the need for sensitivity, speed, or absolute quantification. The following diagram illustrates the logical relationship between the three compared methods.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducibility and facilitate method transfer.
HPLC-MS/MS Method
This method is designed for high-resolution separation and sensitive detection of this compound and its potential process-related impurities.
-
Instrumentation:
-
Liquid Chromatograph: High-performance liquid chromatography system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute re-equilibration
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometer Settings:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its known impurities would be monitored.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Further dilute to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
UPLC-UV Method
This method is optimized for rapid purity screening with reliable quantification based on UV absorbance.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatograph with a UV-Vis detector
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 8 minutes, followed by a 2-minute re-equilibration
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 1 µL
-
UV Detection: 254 nm
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Dilute to a working concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to analysis.
-
qNMR Method
Quantitative NMR provides an absolute purity assessment by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[2][3][4]
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Experimental Parameters:
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard quantitative 1H NMR pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or as required to achieve an adequate signal-to-noise ratio.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (maleic acid) into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube for analysis.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved proton signal of this compound and a known signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Conclusion
The purity analysis of "this compound" demonstrates the distinct advantages of each analytical technique. HPLC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for identifying and quantifying trace impurities. UPLC-UV provides a rapid and robust method for routine quality control. qNMR stands out as a primary method for absolute quantification without the need for a specific reference standard of the analyte, making it a valuable tool for the certification of reference materials. The choice of method should be guided by the specific analytical requirements, balancing the need for detailed impurity profiling with throughput and the nature of the quantification required.
References
The Gold Standard for Exatecan Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the potent topoisomerase I inhibitor, Exatecan, the choice of an appropriate internal standard is paramount for achieving accurate and reliable bioanalytical data. This guide provides an objective comparison of "Exatecan intermediate 12-d5" as a stable isotope-labeled internal standard (SIL-IS) against traditional structural analogue internal standards, supported by established principles of bioanalytical method validation and representative experimental data.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is indispensable for correcting analytical variability.[1] An ideal IS should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, injection volume, and instrument response.[2] While various compounds can be employed, stable isotope-labeled internal standards are widely recognized as the gold standard.[3]
"this compound-d5" is a deuterated form of an intermediate in the synthesis of Exatecan, designed to serve as a superior internal standard.[4] Its key advantage lies in being chemically identical to the analyte, with the only significant difference being its mass. This near-perfect analogy to Exatecan ensures it co-elutes chromatographically and experiences identical ionization effects, providing the most accurate normalization.[5]
Performance Comparison: this compound-d5 vs. Structural Analogue IS
The superiority of a SIL-IS like this compound-d5 over a non-deuterated, structural analogue internal standard can be demonstrated across several key validation parameters. A structural analogue, while similar, will have different retention times and may respond differently to matrix effects, leading to less reliable data.[6]
Data Presentation
The following table summarizes the expected performance of this compound-d5 in comparison to a hypothetical structural analogue internal standard for Exatecan quantification.
| Performance Parameter | This compound-d5 (SIL-IS) | Structural Analogue IS | Rationale for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Typically within ±5%[7] | Can exceed ±15%[7] | Co-elution and identical ionization behavior provide more effective compensation for matrix effects and recovery variations.[6] |
| Precision (%CV) | Typically <10%[7] | Can be >15%[7] | Closely tracks the analyte's behavior throughout the analytical process, leading to reduced variability. |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[7] | Inconsistent compensation (can be >20% difference)[7] | Near-identical physicochemical properties ensure that both the analyte and the IS are affected by matrix components in the same way. |
| Extraction Recovery | Consistent and comparable to analyte | May differ from analyte | Similarities in chemical structure lead to more consistent extraction efficiency between the IS and the analyte. |
| Chromatographic Retention Time | Co-elutes with Exatecan | Separate elution peak | Co-elution is critical for ensuring that both compounds experience the same analytical conditions, particularly matrix effects, at the same time.[5] |
Experimental Protocols
To achieve the performance outlined above, a validated bioanalytical method is essential. The following is a representative experimental protocol for the quantitative analysis of Exatecan in a biological matrix (e.g., plasma) using "this compound-d5" as an internal standard, adapted from established methodologies.[8][9]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and "this compound-d5" working solutions at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 100 µL of the "this compound-d5" working solution (in a suitable organic solvent like methanol).
-
Add 150 µL of a protein precipitation agent (e.g., acetonitrile or methanol containing 0.1% formic acid).[8]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of Exatecan.[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B is typically used to ensure good separation and peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Exatecan and "this compound-d5" need to be determined and optimized. For Exatecan, a potential transition could be monitored. The transition for "this compound-d5" would be shifted by the mass of the deuterium labels.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Bioanalytical workflow for quantitative analysis.
Logical relationship of SIL-IS performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Purity Assessment of "Exatecan Intermediate 12" for Antibody-Drug Conjugate (ADC) Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of cytotoxic payloads and their synthetic intermediates is a critical quality attribute (CQA) in the development of antibody-drug conjugates (ADCs). Even minute impurities can significantly impact the safety, efficacy, and stability of the final therapeutic product. This guide provides a comparative analysis of the purity assessment of "Exatecan intermediate 12," a key precursor to the topoisomerase I inhibitor Exatecan, against a representative intermediate of an alternative payload class, Monomethyl Auristatin E (MMAE), a potent microtubule inhibitor.
Comparative Purity Analysis
The following table summarizes the comparative purity analysis of a typical batch of "this compound" and a representative MMAE intermediate, as determined by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | This compound | MMAE Intermediate | Acceptance Criteria |
| Purity (by RP-HPLC, % Area) | 98.17%[1] | 98.5% | ≥ 98.0% |
| Major Impurity (by RP-HPLC, % Area) | 0.5% (Unidentified) | 0.3% (Related substance) | ≤ 0.5% |
| Total Impurities (by RP-HPLC, % Area) | 1.83% | 1.5% | ≤ 2.0% |
| Identity Confirmation (by LC-MS) | Confirmed | Confirmed | Conforms to reference |
| Residual Solvents (by GC-HS) | < 0.1% | < 0.1% | ≤ 0.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the purity analysis are provided below.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to separate, identify, and quantify "this compound" and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This technique confirms the molecular weight of "this compound" and helps in the structural elucidation of impurities.
-
Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the RP-HPLC method described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: The molecular weight of the main peak is compared with the theoretical mass of "this compound". The mass spectra of impurity peaks are analyzed to propose potential structures.
Visualizing the Workflow and Rationale
To further clarify the process and rationale behind the purity assessment of ADC intermediates, the following diagrams have been generated.
References
Validating the Structure of Exatecan Intermediate 12: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, rigorous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative validation of "Exatecan intermediate 12" against a known alternative, "Exatecan Intermediate 2," utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data and protocols aim to facilitate unambiguous structural verification.
Executive Summary
This guide details the structural validation of two key intermediates in the synthesis of Exatecan, a potent topoisomerase I inhibitor. Through a comparative analysis of their ¹H and ¹³C NMR spectral data, we provide a clear methodology for confirming the chemical structure of "this compound." All quantitative data is summarized for direct comparison, and a detailed experimental protocol for NMR data acquisition is provided.
Introduction
Exatecan is a hexacyclic analogue of camptothecin and serves as a critical payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. The multi-step synthesis of this complex molecule involves several key intermediates. Ensuring the correct structure of these intermediates is crucial for the success of the overall synthesis and the purity of the final active pharmaceutical ingredient. This guide focuses on the validation of "this compound" by comparing its NMR spectral data with that of "Exatecan Intermediate 2," another vital precursor in the synthesis of Exatecan.
Chemical Structures
This compound
-
Systematic Name: (4'S)-4'-ethyl-1',4',7',8'-tetrahydro-4'-hydroxy-3'H,10'H-spiro[1,3-dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'-dione
-
CAS Number: 110351-93-4
-
Molecular Formula: C₁₅H₁₇NO₆
-
Molecular Weight: 307.30 g/mol
Exatecan Intermediate 2
-
Systematic Name: N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
-
CAS Number: 182182-31-6
-
Molecular Formula: C₁₃H₁₅FN₂O₂
-
Molecular Weight: 250.27 g/mol
Comparative NMR Data
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Predicted) | Exatecan Intermediate 2 (Reported/Predicted) |
| Aromatic CH | - | δ 8.21 (s, 1H, NH), Aromatic protons expected in the range of δ 6.5-8.0 |
| CH₂ (various) | Expected signals for ethyl and ring protons | Expected signals for tetrahydronaphthalene ring protons |
| CH₃ | Expected triplet for ethyl group | Expected singlet for methyl group |
| OH/NH | Expected broad singlet for OH | δ 8.21 (s, 1H, NH) |
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound (Predicted) | Exatecan Intermediate 2 (Predicted) |
| Carbonyl (C=O) | Multiple signals expected > 160 ppm | Signal for ketone and amide carbonyls expected > 160 ppm |
| Aromatic C | - | Multiple signals expected in the range of 110-160 ppm |
| Spiro C | Signal for spirocyclic carbon | - |
| Aliphatic C | Signals for ethyl and ring carbons | Signals for tetrahydronaphthalene ring carbons and methyl carbon |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, adaptable for the validation of Exatecan intermediates.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the intermediate standard.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
2. NMR Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence with proton decoupling.
-
Spectral Width: Typically 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a synthetic intermediate using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
Conclusion
The structural integrity of synthetic intermediates is a cornerstone of successful drug development. This guide provides a framework for the validation of "this compound" by comparing its expected NMR spectral features with those of "Exatecan Intermediate 2." By following the detailed experimental protocol, researchers can confidently acquire and interpret ¹H and ¹³C NMR data to confirm the identity and purity of these critical Exatecan precursors, thereby ensuring the quality and reliability of their synthetic endeavors.
Comparative Potency of Exatecan Synthesized from Different Intermediates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Exatecan's performance based on its synthetic origins, supported by experimental data. Exatecan, a potent topoisomerase I inhibitor, is a key component in antibody-drug conjugates (ADCs), and its synthesis is a critical aspect of its therapeutic efficacy.
The total synthesis of Exatecan is most commonly achieved through a convergent approach. This strategy involves the separate synthesis of two key fragments: a substituted aminonaphthalene core and a chiral tricyclic lactone. These intermediates are then coupled to form the final pentacyclic structure of Exatecan. While the literature does not offer direct comparative studies on the potency of Exatecan derived from varied intermediates, it is widely established that the biological activity of Exatecan is intrinsically linked to the stereochemical purity of its chiral intermediates.
The Critical Role of the Chiral Lactone Intermediate
A pivotal intermediate in the synthesis of Exatecan is the enantiomerically pure tricyclic lactone, specifically the (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. The stereochemistry at the C4 position of this lactone is crucial for the biological activity of the final Exatecan molecule. Any deviation from the (S)-configuration is expected to lead to a significant reduction or complete loss of topoisomerase I inhibitory activity and, consequently, cytotoxic potency. Therefore, while direct comparisons of Exatecan from different synthetic routes are scarce, the use of the correct chiral lactone intermediate is a critical determinant of potency.
Potency of Exatecan in Cancer Cell Lines
The following table summarizes the reported in vitro potency of Exatecan (as mesylate salt, DX-8951f) across a range of human cancer cell lines. It is important to note that these values represent the potency of Exatecan synthesized using optimized protocols that yield the correct stereoisomer.
| Cell Line | Cancer Type | Potency Metric | Value |
| Breast Cancer | Breast Cancer | GI50 | 2.02 ng/mL |
| Colon Cancer | Colon Cancer | GI50 | 2.92 ng/mL |
| Stomach Cancer | Stomach Cancer | GI50 | 1.53 ng/mL |
| Lung Cancer | Lung Cancer | GI50 | 0.877 ng/mL |
| PC-6 | Lung Cancer | GI50 | 0.186 ng/mL |
| PC-6/SN2-5 | Lung Cancer | GI50 | 0.395 ng/mL |
| SK-BR-3 | Breast Cancer | IC50 | 0.41 ± 0.05 nM |
| KPL-4 | Breast Cancer | IC50 | 0.9 nM |
| MOLT-4 | Acute Leukemia | IC50 | In the picomolar to low nanomolar range |
| CCRF-CEM | Acute Leukemia | IC50 | In the picomolar to low nanomolar range |
| DU145 | Prostate Cancer | IC50 | In the picomolar to low nanomolar range |
| DMS114 | Small Cell Lung Cancer | IC50 | In the picomolar to low nanomolar range |
GI50: The concentration for 50% growth inhibition. IC50: The concentration for 50% inhibition.
Experimental Protocols
Synthesis of Key Intermediates
A common synthetic route to Exatecan involves the preparation of a substituted aminonaphthalene core, often referred to as Exatecan Intermediate 2, and the chiral tricyclic lactone.
1. Synthesis of Exatecan Intermediate 2 (Substituted Aminonaphthalene Core)
This protocol outlines a common pathway starting from 3-fluoro-4-methylaniline.
-
Step 1: Acylation of 3-Fluoro-4-methylaniline: The amino group of 3-fluoro-4-methylaniline is protected by reacting it with acetic anhydride in the presence of a base like pyridine. The reaction is typically conducted at 15–30°C for 1–2 hours.
-
Step 2: Bromination: The acetylated intermediate is then brominated using N-bromosuccinimide (NBS) in a solvent mixture such as dichloromethane and acetic acid at a controlled temperature between 5–35°C.
-
Step 3: Cross-Coupling and Rearrangement: A Suzuki-Miyaura cross-coupling reaction is employed to introduce an isoindoline-1,3-dione moiety. This reaction typically uses a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like tetrahydrofuran (THF) at 60–80°C for 6–8 hours. The resulting product undergoes an acid-mediated rearrangement (e.g., with HCl in methanol) to yield Exatecan Intermediate 2 hydrochloride.
2. Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Chiral Tricyclic Lactone)
-
Starting Material: A suitable precursor, as described in the literature.
-
Procedure: The starting material is dissolved in dichloromethane and treated with 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The organic layer is separated, washed with saturated brine, and dried. The solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol to yield the S-tricyclic lactone.
Potency Assays
1. Topoisomerase I DNA Relaxation Assay
This assay determines the ability of Exatecan to inhibit the activity of topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of this enzyme prevent this relaxation.
-
Materials: Purified human topoisomerase I, supercoiled plasmid DNA (e.g., pBR322), assay buffer, Exatecan, and a DNA intercalating dye (e.g., ethidium bromide or SYBR Green).
-
Procedure:
-
Incubate the supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of Exatecan.
-
The reaction is typically carried out at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Separate the supercoiled and relaxed forms of the DNA using agarose gel electrophoresis.
-
Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light.
-
The amount of remaining supercoiled DNA is proportional to the inhibitory activity of Exatecan. The IC50 value is determined by quantifying the band intensities.
-
2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the cytotoxicity of Exatecan against cancer cell lines.
-
Principle: The assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
-
Materials: Cancer cell lines, cell culture medium, opaque-walled 96-well plates, Exatecan, and CellTiter-Glo® Reagent.
-
Procedure:
-
Seed the cancer cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Exatecan and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The IC50 or GI50 value is calculated from the dose-response curve.
-
Visualizations
Signaling Pathway of Topoisomerase I Inhibition by Exatecan
Caption: Mechanism of Topoisomerase I inhibition by Exatecan.
Experimental Workflow for Comparing Exatecan Potency
Caption: Workflow for comparing the potency of Exatecan.
Navigating the Synthesis of Exatecan: A Comparative Guide to Key Intermediates
For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients is a cornerstone of successful drug development. This guide provides a comparative analysis of alternative intermediates in the synthesis of Exatecan, a potent topoisomerase I inhibitor and a critical component of several antibody-drug conjugates (ADCs).
Exatecan's complex hexacyclic structure necessitates multi-step synthetic routes. The overall efficiency, scalability, and cost-effectiveness of Exatecan production are highly dependent on the selection of key intermediates and the synthetic strategy employed. Traditional synthetic approaches have often relied on linear sequences, which can be lengthy and result in lower overall yields. Consequently, the development of more convergent and efficient routes utilizing novel intermediates is a key area of research.
This guide compares the established route involving "Exatecan Intermediate 2" with alternative pathways, including one proceeding through a "Precursor 315 route intermediate" and a recently disclosed convergent approach. The data presented is compiled from published research and patent literature to provide an objective overview for strategic decision-making in process development and manufacturing.
Comparative Analysis of Synthetic Intermediates
The selection of a synthetic pathway is a critical decision influenced by factors such as overall yield, the cost of starting materials, scalability, and the purity of the final product. The following table summarizes key quantitative data for the synthesis of established and alternative intermediates for Exatecan.
| Parameter | Exatecan Intermediate 2 Route | Precursor 315 Route Intermediate (Compound 310) | Convergent Route Intermediate (Formula I) |
| Starting Material | 3-Fluoro-4-methylaniline | 2-Fluoro-1-methyl-4-nitrobenzene | N-(3-fluoro-5-iodo-4-methylphenyl)acetamide and 3-Bromo-2-oxotetrahydrofuran |
| Key Reactions | Acylation, Bromination, Cross-coupling | Bromination, Reduction, Acetylation | Phthalimide protection, Silylation, Indium-mediated coupling, Ring closing |
| Overall Yield | >95% conversion for the initial acylation step is reported; overall yield not specified.[1] | 37% (three-step sequence)[1] | Higher efficiency and reduced number of linear steps are claimed, though a specific overall yield is not provided in the document.[2] |
| Reagents & Conditions | Acetic anhydride, pyridine, N-bromosuccinimide (NBS), palladium catalyst.[1] | N-bromosuccinimide (NBS), sulfuric acid, followed by reduction and acetylation reagents.[1] | Potassium phthalimide, trimethylsilyl iodide (TMSI), Indium powder, copper(I) iodide.[2] |
| Product Purity | >99%[1] | Obtained as a white solid after aqueous workup and crystallization.[1] | The route is designed to avoid chromatographic purification.[2] |
| Advantages | High-purity product and high conversion in the initial step.[1] | Utilizes a different commercially available starting material. | More convergent, scalable, reduces the longest linear route, and decreases raw material input.[2] |
| Disadvantages | Linear assembly and potential for lower overall yield in later, low-yielding amination steps.[2] | Lower reported overall yield compared to the initial step of the Intermediate 2 route.[1] | Utilizes indium, a less common and potentially more expensive reagent. |
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of the compared intermediates.
References
Benchmarking Synthetic Routes to Exatecan Intermediate 12: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of next-generation antibody-drug conjugates (ADCs). Its complex synthesis necessitates a multi-step approach, with the efficiency of producing key precursors being paramount. This guide provides a comparative analysis of published synthetic methodologies for "Exatecan intermediate 12," a crucial chiral tricyclic lactone building block, and its corresponding aminonaphthalene coupling partner.
Executive Summary
The synthesis of Exatecan typically follows a convergent strategy, involving the preparation of two key fragments: a chiral tricyclic lactone, often protected as "this compound," and a functionalized aminonaphthalene core, sometimes referred to as "Exatecan Intermediate 2." Analysis of publicly available data, primarily from patent literature, reveals various approaches to these intermediates. While direct, side-by-side comparisons are challenging due to variations in reporting, this guide consolidates the available quantitative data and experimental protocols to aid researchers in evaluating and selecting optimal synthetic routes.
Data Presentation: Synthesis of Key Intermediates
The following tables summarize the quantitative data extracted from published literature for the synthesis of the two primary intermediates required for Exatecan synthesis.
Table 1: Synthesis of the Chiral Tricyclic Lactone Intermediate
| Intermediate Name | CAS Number | Starting Material | Key Transformation | Yield (%) | Purity (%) | Reference |
| (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | Not specified | Deprotection of a protected precursor | 57 | Not specified | Chemicalbook |
| This compound ((S)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1][2]dioxolane]-3,10-dione) | 110351-93-4 | (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Ketal protection | Data not available | >98 (commercially available) | Multiple suppliers |
Table 2: Synthesis of the Aminonaphthalene Core Intermediate
| Intermediate Name | CAS Number | Starting Material | Overall Yield (%) | Purity (%) | Reference |
| Exatecan Intermediate 2 (N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide) | 182182-31-6 | 3-Fluoro-4-methylaniline | ~12.2 (for hydrochloride salt over 4 steps) | >99 | Benchchem |
| Intermediate B | Not specified in abstract | 3-Fluoro-4-methylaniline | Not specified for intermediate; 15% overall to Exatecan mesylate | Not specified | WO2022000868A1 |
Experimental Protocols
Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
This protocol describes the deprotection of a precursor to yield the core tricyclic lactone.
Procedure: A solution of the protected precursor (4.3 g, 100 mmol) in 200 ml of dichloromethane is treated with 200 ml of 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours. The organic layer is then separated, washed with saturated brine, and dried. The solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol to yield the desired tricyclic lactone.
Yield: 1.5 g (57%)
Synthesis of Exatecan Intermediate 2 (Aminonaphthalene Core)
This protocol outlines a common pathway starting from 3-fluoro-4-methylaniline.
Step 1: Acylation of 3-Fluoro-4-methylaniline
-
Objective: To protect the amino group.
-
Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base (e.g., pyridine). The reaction is typically conducted at 15–30°C for 1–2 hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Subsequent Steps: The acylated product undergoes a series of transformations including bromination, cross-coupling, and rearrangement to yield the final aminonaphthalene core. A patent (WO2022000868A1) describes a sequence of acylation, bromination, and cross-coupling to form an "Intermediate A," which is then rearranged to "Intermediate B" (the aminonaphthalene core).
Mandatory Visualization
The following diagrams illustrate the convergent synthesis of Exatecan and the general workflow for preparing the key intermediates.
Caption: Convergent synthesis of Exatecan.
Caption: Synthetic workflow for the aminonaphthalene core.
References
Navigating the Synthesis of Exatecan: A Comparative Guide to Certificate of Analysis Requirements for Key Intermediates
For researchers, scientists, and professionals in drug development, ensuring the quality and purity of intermediates is a critical step in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the Certificate of Analysis (CofA) requirements for a key precursor in the synthesis of Exatecan, a potent topoisomerase I inhibitor. By examining the specifications for "Exatecan Intermediate 2" against a generic intermediate and the final API, this document offers valuable insights into the stringent quality control necessary throughout the manufacturing process.
The synthesis of Exatecan, a complex heterocyclic molecule, involves multiple steps, each yielding a specific intermediate. While the final API, Exatecan Mesylate, undergoes rigorous testing to ensure its suitability for clinical use, the quality of its precursors is equally important. A well-defined Certificate of Analysis for each intermediate provides the necessary assurance of its identity, purity, and overall quality, mitigating the risk of downstream manufacturing failures and ensuring the final product's safety and efficacy.
This guide will use "Exatecan Intermediate 2 (hydrochloride)" as a specific example to illustrate the detailed testing and acceptance criteria expected for a crucial building block in the Exatecan synthesis.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis is a formal document that outlines the quality control tests performed on a specific batch of a substance, the analytical methods used, and the results obtained, compared against established acceptance criteria. The level of detail and the stringency of the specifications evolve as the synthesis progresses from early-stage intermediates to the final API.
Below is a comparative table summarizing the typical tests and acceptance criteria for a generic pharmaceutical intermediate, our specific example "Exatecan Intermediate 2", and the final API, Exatecan Mesylate.
| Test Parameter | Generic Intermediate | Exatecan Intermediate 2 (hydrochloride) | Exatecan Mesylate (API) |
| Appearance | White to off-white powder | Off-white to pale yellow solid | Light yellow to greenish-yellow solid |
| Identification | Conforms to reference standard (e.g., IR, NMR) | ¹H NMR spectrum conforms to the structure of N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide hydrochloride. Mass Spectrum (LC-MS) corresponds to the molecular weight. | ¹H NMR spectrum is consistent with the structure of Exatecan Mesylate.[1][2] LCMS is consistent with the structure.[2] |
| Assay (by HPLC) | ≥ 98.0% | ≥ 99.0% | ≥ 99.8%[1] |
| Purity (by HPLC) | Report individual impurities | Individual Impurity: ≤ 0.2%Total Impurities: ≤ 0.5% | Individual Impurity: ≤ 0.1%Total Impurities: ≤ 0.2% |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 0.5% | ≤ 0.2% |
| Residue on Ignition | ≤ 0.5% | ≤ 0.2% | ≤ 0.1% |
| Residual Solvents | Meets USP <467> requirements | Meets USP <467> requirements for solvents used in the synthesis. | Meets USP <467> requirements for solvents used in the final crystallization steps. |
| Heavy Metals | ≤ 20 ppm | ≤ 10 ppm | ≤ 10 ppm |
Experimental Protocols for Key Analyses
Detailed and validated analytical methods are fundamental to a reliable Certificate of Analysis. Below are the methodologies for the key experiments cited for "Exatecan Intermediate 2".
Identification by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the intermediate.
-
Methodology: A sample of the intermediate is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is acquired on a 400 MHz or higher NMR spectrometer. The chemical shifts, splitting patterns, and integration of the observed protons are compared with the expected spectrum of N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide hydrochloride.
Identification and Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the intermediate and to identify and quantify any impurities.
-
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 254 nm).
-
Procedure: A standard solution of the intermediate and a sample solution are prepared and injected into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. Purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are identified by their relative retention times and quantified.
-
Quality Control Workflow for Pharmaceutical Intermediates
The following diagram illustrates a typical workflow for the quality control and release of a pharmaceutical intermediate like "Exatecan Intermediate 2". This process ensures that the material meets all the required specifications before it is used in the subsequent steps of the API synthesis.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Exatecan Intermediate 12
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. Exatecan intermediate 12, a key component in the synthesis of the potent topoisomerase I inhibitor Exatecan, requires stringent disposal protocols due to its potential cytotoxic nature. This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting laboratory safety and responsible chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The cytotoxic nature of related compounds, such as Exatecan and other camptothecin analogs, necessitates a high degree of caution.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact and absorption. |
| Lab Coat | Disposable, solid-front gown | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical safety goggles or a face shield | Shields eyes from potential splashes or aerosolized particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder form to prevent inhalation. |
All handling of this compound, including weighing and dissolution, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration.[1][2][3] This process ensures the complete destruction of the compound's molecular structure, rendering it harmless.[1]
Experimental Protocol: Chemical Incineration Preparation
-
Waste Segregation:
-
Bulk Contamination: Unused or expired this compound, as well as heavily contaminated items (e.g., beakers with visible residue), should be classified as bulk hazardous waste.[4]
-
Trace Contamination: Items with minimal residual contamination, such as empty vials, weigh boats, and used PPE, are considered trace waste.[4]
-
-
Containerization:
-
Place all waste contaminated with this compound into a designated, leak-proof, and puncture-resistant hazardous waste container.[4]
-
These containers should be clearly labeled with "Hazardous Waste - Cytotoxic" and the chemical name "this compound."[4] Many institutions utilize purple or yellow containers for cytotoxic waste.[2][3][5]
-
-
Dissolution for Incineration (if required by institutional policy):
-
For any remaining solid this compound, dissolve or mix the material with a combustible solvent, such as ethanol or a suitable solvent recommended by your institution's environmental health and safety (EHS) department.
-
This mixture should then be transferred to a sealed, labeled container for incineration.
-
-
Storage and Collection:
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate action is necessary to contain the contamination and protect laboratory personnel.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
Containment:
-
Liquid Spill: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Solid Spill: Gently cover the powder with damp absorbent pads to avoid generating airborne dust.
-
-
Cleanup:
-
Working from the outer edge of the spill inward, carefully collect all contaminated materials.
-
Place all cleanup materials (absorbent pads, contaminated PPE) into a designated cytotoxic hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a detergent solution, followed by a disinfectant, as recommended by your institution's EHS department.
-
-
Disposal: Dispose of all cleanup materials as cytotoxic hazardous waste.
Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations governing hazardous waste.[3] It is the responsibility of the research institution and the individual researcher to ensure that all practices are in accordance with these regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Personal protective equipment for handling Exatecan intermediate 12
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Exatecan intermediate 12, a potent compound for cancer research.
This compound is a crucial component in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in the development of antibody-drug conjugates (ADCs) for cancer therapy.[1] Given that Exatecan is classified as a cytotoxic and hazardous compound, its intermediates, including this compound, must be handled with the utmost care to minimize exposure and ensure a safe laboratory environment.[2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Below is a summary of the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade, powder-free nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, impermeable, long-sleeved gown. | Protects skin and personal clothing from splashes and contamination. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 or higher respirator is recommended, especially when handling powders or creating aerosols. | Minimizes the risk of inhaling hazardous particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination. The following step-by-step guide outlines the handling procedure for this compound.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood or a biological safety cabinet, is clean and uncluttered.
-
Gather all necessary equipment and reagents before starting the experiment.
-
Don all required PPE as specified in the table above.
2. Handling the Compound:
-
When handling the solid compound, use caution to avoid generating dust.
-
For weighing, use a containment balance enclosure if available.
-
When preparing solutions, add solvents slowly to the solid to avoid splashing.
-
Keep containers with this compound tightly closed when not in use.[4]
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A solution of detergent and water followed by a rinse with a suitable solvent (e.g., alcohol) is recommended.[4]
-
Carefully remove and dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, bench paper, and pipette tips, must be disposed of in a designated, clearly labeled, leak-proof cytotoxic waste container.[4]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed, and chemical-resistant waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other sharps must be placed in a puncture-resistant cytotoxic sharps container.
Disposal Procedure:
-
All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol.
-
When waste containers are three-quarters full, they should be securely sealed.
-
Follow your institution's specific procedures for the collection and disposal of cytotoxic waste, which typically involves incineration at a licensed facility.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Put on appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain and Absorb: For liquid spills, cover with an absorbent material. For solid spills, carefully cover with damp absorbent paper to avoid raising dust.
-
Clean: Working from the outside in, clean the spill area with a detergent solution, followed by a deactivating agent if available, and then rinse with water.
-
Dispose: Collect all cleanup materials in a cytotoxic waste container.
-
Report: Report the spill to your institution's safety officer.
By adhering to these safety protocols, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment for everyone.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
